benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl N-[1-(aminomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-12-15(9-5-2-6-10-15)17-14(18)19-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMHAOLNNDYFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
benzyl N-[1-(aminomethyl)cyclohexyl]carbamate CAS 865453-20-9 properties
Advanced Synthesis and Applications of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS 865453-20-9) in CDK4/6 Inhibitor Development
As the pharmaceutical industry shifts toward highly selective, spirocycle-containing targeted therapies, the demand for specialized, high-purity API intermediates has surged. This compound (CAS 865453-20-9) is a prime example of a structurally critical building block. As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of spiro-aliphatic systems enhances the sp³ character (Fsp³) of drug candidates, thereby improving metabolic stability and target-binding thermodynamics.
This technical guide provides an in-depth analysis of CAS 865453-20-9, detailing its physicochemical properties, its foundational role in the synthesis of the first-in-class CDK4/6 inhibitor Trilaciclib (Cosela), and the self-validating experimental protocols required to process it into complex heteroaryl scaffolds.
Chemical Identity and Quantitative Properties
CAS 865453-20-9 serves as an orthogonally protected diamine. The presence of the benzyl carbamate (Cbz) group provides a robust, stable protecting moiety that survives the harsh basic and cross-coupling conditions required in downstream pyrimidine functionalization[1].
Table 1: Physicochemical Specifications of CAS 865453-20-9
| Parameter | Specification / Value | Causality / Relevance in Synthesis |
| IUPAC Name | This compound | Defines the spiro-cyclohexyl core critical for target binding. |
| CAS Number | 865453-20-9 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C₁₅H₂₂N₂O₂ | Determines stoichiometric calculations for downstream coupling. |
| Molecular Weight | 262.35 g/mol | Utilized for LC-MS validation (m/z [M+H]⁺ ≈ 263.3). |
| Purity Standard | NLT 98% (HPLC) | Essential to prevent propagation of structurally similar impurities during multi-step cyclization[1]. |
| Structural Feature | Orthogonal Amine | Allows selective functionalization of the free aminomethyl group while preserving the secondary amine. |
Mechanistic Role in API Synthesis: The Pathway to Trilaciclib
The most prominent application of CAS 865453-20-9 is its use as the starting material for "Intermediate IK", a highly complex spirocyclo-pyrrolo[2,3-d]pyrimidine-one derivative[2]. Intermediate IK is subsequently subjected to a Buchwald-type nucleophilic aromatic substitution (SNAr) with a heteroaryl amine to yield Trilaciclib [3].
Trilaciclib is an FDA-approved, short-acting CDK4/6 inhibitor designed to induce transient G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs), thereby protecting them from chemotherapy-induced myelosuppression[4][5]. The spiro-cyclohexane ring—donated entirely by CAS 865453-20-9—is the exact structural motif that locks the drug into the ATP-binding pocket of the CDK4/6 enzymes, providing its remarkable 1 nM (CDK4) and 2 nM (CDK6) IC₅₀ selectivity[4][6].
Synthetic Workflow Visualization
To understand the transformation of the linear intermediate into the fused tricyclic core, we must map the synthetic cascade.
Synthetic workflow from CAS 865453-20-9 to Trilaciclib via Intermediate IK.
Experimental Protocol: Synthesis of Intermediate IK
The conversion of CAS 865453-20-9 into Intermediate IK is a multi-step process that demands rigorous control over reaction conditions to prevent premature deprotection or unwanted regioisomers. The following protocol outlines the self-validating methodology derived from optimized patent literature (WO2018005865A1)[2][3].
Phase 1: Orthogonal Protection and SNAr Coupling
-
Step 1.1 (Boc-Protection): Dissolve CAS 865453-20-9 in dichloromethane (DCM). Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP.
-
Causality: The free primary amine must be converted to a Boc-protected species to modulate its nucleophilicity and prevent di-alkylation in subsequent steps[2].
-
Validation: Monitor via TLC (ninhydrin stain). The primary amine spot will disappear, confirming complete conversion.
-
-
Step 1.2 (Nucleophilic Attack): React the Boc-protected species with 5-bromo-2,4-dichloropyrimidine in the presence of N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMF) at elevated temperature.
-
Causality: The steric bulk of the cyclohexyl group directs the nucleophilic attack selectively to the less hindered C4-chloride of the pyrimidine ring, yielding a dihalo species[2].
-
Phase 2: Alkyne Insertion and Primary Cyclization
-
Step 2.1 (Sonogashira Coupling): Combine the dihalo species with a terminal alkyne, Pd(PPh₃)₄, CuI, and triethylamine. Heat under an inert argon atmosphere.
-
Causality: The palladium catalyst selectively inserts into the weaker C-Br bond at the C5 position (leaving the C2-chloride intact for the final API coupling), affording an internal alkynyl species[2].
-
Validation: LC-MS analysis must show a mass shift corresponding to the exact molecular weight of the inserted alkyne, with the isotopic signature of the remaining single chlorine atom clearly visible.
-
-
Step 2.2 (Heteroaryl Cyclization - Steps 4-6): Treat the internal alkyne with a strong Lewis acid or base (depending on the specific alkyne substituent) to drive the 5-endo-dig or 5-exo-dig cyclization.
-
Result: Formation of the 6-5 fused pyrrolo[3,2-d]pyrimidine core[2].
-
Phase 3: Lactam Formation (Intermediate IK)
-
Step 3.1 (Deprotection & Final Cyclization - Steps 7-9): Remove the Cbz and Boc protecting groups using strong acidic conditions (e.g., Trifluoroacetic acid). Upon deprotection, treat the resulting amino-acid intermediate with a carbodiimide-based dehydrating agent such as N,N-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[3].
-
Causality: DIC is preferred as it remains liquid at room temperature, facilitating a homogenous reaction environment. The dehydrating agent drives the intramolecular condensation between the newly freed amine and the adjacent carboxylic acid, forming the spiro-lactam ring[3].
-
Validation: ¹H-NMR will confirm the disappearance of the aromatic benzyl protons (from the Cbz group) and the formation of the rigid spiro-lactam structure.
-
Conclusion
This compound (CAS 865453-20-9) is far more than a simple reagent; it is the architectural foundation of next-generation kinase inhibitors. By providing a pre-formed, orthogonally protected spiro-cyclohexyl moiety, it allows process chemists to bypass complex, low-yield early-stage cyclizations. As demonstrated in the synthesis of Trilaciclib, mastering the regioselective coupling and controlled deprotection of this intermediate is essential for scalable, high-yield pharmaceutical manufacturing.
References
- Smith, A., White, H. S., Tavares, F. X., & Krasutsky, S. "Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines". WIPO (PCT) WO2018005865A1.
-
National Center for Biotechnology Information. "Trilaciclib dihydrochloride | C24H32Cl2N8O | CID 124081865". PubChem Database. Available at:[Link]
Sources
- 1. molcore.com [molcore.com]
- 2. WO2018005865A1 - Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines - Google Patents [patents.google.com]
- 3. WO2018005865A1 - Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines - Google Patents [patents.google.com]
- 4. medkoo.com [medkoo.com]
- 5. Trilaciclib | C24H30N8O | CID 68029831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Whitepaper: Structural Logic and Synthetic Utility of Benzyl (1-(aminomethyl)cyclohexyl)carbamate in Advanced API Development
Executive Summary
In the landscape of modern drug discovery, conformationally restricted building blocks are critical for developing highly selective active pharmaceutical ingredients (APIs). Benzyl (1-(aminomethyl)cyclohexyl)carbamate (CAS: 865453-20-9) is a highly specialized, orthogonally protected 1,3-diamine derivative. It serves as a foundational scaffold in the synthesis of complex pyrimidine-based kinase inhibitors and spirocyclic antineoplastic agents.
This technical guide deconstructs the structural kinetics, orthogonal reactivity, and field-proven synthetic protocols associated with this molecule, providing researchers with a self-validating framework for its integration into drug development pipelines 1[1].
Structural Profiling and Conformational Kinetics
The molecular architecture of benzyl (1-(aminomethyl)cyclohexyl)carbamate (C₁₅H₂₂N₂O₂) is engineered for precision synthesis. It features three distinct functional domains, each serving a specific mechanistic purpose:
-
The Cyclohexyl Core (Conformational Lock): The gem-disubstitution at the C1 position of the cyclohexane ring induces the Thorpe-Ingold effect. This steric crowding forces the attached aminomethyl and carbamate groups into close spatial proximity, pre-organizing the molecule for downstream cyclization and restricting the dihedral angles to favor receptor pocket binding.
-
The 1,3-Diamine Motif: The N-C-C-N backbone is a privileged pharmacophore. When integrated into a drug candidate, it provides optimal spacing for hydrogen bonding with hinge-region residues in kinase targets.
-
Orthogonal Protection (Cbz Group): The carboxybenzyl (Cbz) group is selectively placed on the sterically hindered nitrogen attached directly to the quaternary carbon. This leaves the primary aminomethyl group available for targeted functionalization while remaining completely stable to the mildly basic or nucleophilic conditions used in subsequent steps.
Physicochemical Data Summary
To facilitate fragment-based drug design and reaction planning, the quantitative properties of the scaffold are summarized below:
| Property | Value | Synthetic / Pharmacological Implication |
| CAS Number | 865453-20-9 | Unique identifier for API procurement. |
| Molecular Formula | C₁₅H₂₂N₂O₂ | High sp³ carbon fraction improves overall drug lipophilicity. |
| Molecular Weight | 262.35 g/mol | Optimal mass for early-stage fragment coupling. |
| H-Bond Donors | 3 (-NH₂, -NH) | Facilitates strong interactions with target protein backbones. |
| H-Bond Acceptors | 4 (2 N, 2 O) | Enhances aqueous solubility of the final deprotected API. |
| Exact Mass [M+H]⁺ | 263.2 m/z | Primary target peak for LC-MS in-process monitoring. |
Mechanistic Pathways & Orthogonal Reactivity
A paramount application of this scaffold is in the synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines, a class of compounds utilized in the treatment of abnormal cellular proliferation and tumors2[2].
The Causality of Boc-Protection Prior to SNAr: A common pitfall when reacting free primary amines with highly electrophilic halopyrimidines (like 5-bromo-2,4-dichloropyrimidine) is over-alkylation, where a single amine attacks two pyrimidine molecules, ruining the stoichiometric ratio.
To circumvent this, authoritative protocols dictate that the free primary amine of benzyl (1-(aminomethyl)cyclohexyl)carbamate is first Boc-protected . While counter-intuitive to protect an amine right before using it as a nucleophile, the causality is clear: deprotonating the resulting -NH-Boc group with a strong base (e.g., NaH) generates a highly potent, mono-reactive nitrogen anion. This forces a strictly 1:1 nucleophilic aromatic substitution (SNAr) at the highly electrophilic C4 position of the pyrimidine, while the Cbz-protected nitrogen remains entirely unreactive due to steric shielding.
Diagram 1: Structural logic and orthogonal reactivity domains of the benzyl (1-(aminomethyl)cyclohexyl)carbamate scaffold.
Self-Validating Experimental Protocol: SNAr Coupling
The following step-by-step methodology details the critical coupling of the scaffold to a halopyrimidine. This protocol is designed as a self-validating system , ensuring that researchers do not proceed to workup without definitive analytical proof of conversion.
Reagents Required:
-
Benzyl (1-(aminomethyl)cyclohexyl)carbamate (Boc-protected derivative) (1.0 eq)
-
5-bromo-2,4-dichloropyrimidine (1.05 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
-
Anion Generation: Dissolve the Boc-protected intermediate in anhydrous DMF under an inert N₂ atmosphere. Cool the reaction vessel to 0 °C. Carefully add NaH portion-wise. Causality: The low temperature controls the exothermic deprotonation of the -NH-Boc group, preventing degradation while forming the active nucleophile.
-
Electrophile Addition: After 30 minutes of stirring at 0 °C, add 5-bromo-2,4-dichloropyrimidine dropwise as a solution in minimal DMF.
-
Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 4 hours. Causality: The elevated temperature provides the activation energy required for the SNAr displacement of the chloride at the C4 position of the pyrimidine.
-
Self-Validating Checkpoint (IPC): Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.
-
Validation Metric: The reaction is strictly considered complete only when the starting material mass peak disappears and the product peak (accounting for the addition of the pyrimidine and loss of HCl) dominates the chromatogram. If starting material persists >5%, inject an additional 0.1 eq of NaH and continue heating.
-
-
Quench and Isolation: Once validated, cool the reaction to 0 °C and quench dropwise with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Diagram 2: Self-validating experimental workflow for the controlled SNAr coupling of the intermediate.
References
- Title: 865453-20-9 | Benzyl (1-(aminomethyl)cyclohexyl)
- Title: WO2018005865A1 - Synthesis of n-(heteroaryl)
Sources
benzyl N-[1-(aminomethyl)cyclohexyl]carbamate molecular weight and formula
[1]
Executive Summary
This compound is a specialized gem-disubstituted cyclohexane building block used primarily in medicinal chemistry for the synthesis of conformationally constrained peptidomimetics and small molecule inhibitors.[1] Its structure features a cyclohexane ring substituted at the C1 position with both a carbamate-protected primary amine and a free aminomethyl group. This unique "gem-amino-aminomethyl" motif restricts the conformational freedom of the attached pharmacophores, a critical property for improving the binding affinity and metabolic stability of drug candidates.[1]
Physicochemical Identity
The following data establishes the core molecular specifications for researchers and analytical chemists.
| Property | Value |
| CAS Registry Number | 865453-20-9 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| Exact Mass | 262.1681 Da |
| IUPAC Name | This compound |
| Structural Class | Carbamate-protected diamine; Gem-disubstituted cyclohexane |
| Physical State | Viscous oil or low-melting solid (depending on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Structural Analysis
The molecule consists of three distinct domains:
-
The Benzyl Carbamate (Cbz) Group: A protecting group attached to the nitrogen on the cyclohexane ring (C1). It provides UV chromophores for detection and stability against basic conditions.
-
The Cyclohexane Core: A lipophilic spacer that enforces a specific spatial angle between the two nitrogen substituents.
-
The Aminomethyl Arm: A primary amine (-CH₂NH₂) extending from the C1 position, serving as a nucleophilic handle for further derivatization (e.g., peptide coupling, reductive amination).
Synthetic Architecture & Regioselectivity
Synthesizing this specific isomer requires careful regiocontrol. Direct protection of the parent diamine, 1-(aminomethyl)cyclohexanamine, typically results in protection of the less hindered aminomethyl nitrogen. To secure the Cbz group on the sterically hindered ring nitrogen, a "Curtius-like" or "Amino Acid Reduction" strategy is employed.
Protocol: The Amino Acid Reduction Route
This pathway ensures the protecting group is established on the quaternary carbon's nitrogen before the generation of the second amine.
Step-by-Step Methodology:
-
Protection: Start with 1-amino-1-cyclohexanecarboxylic acid . React with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (NaOH/Dioxane) to yield the N-Cbz protected amino acid.[1]
-
Reduction: Treat the carboxylic acid with Borane-THF complex (BH₃·THF) at 0°C to reduce the acid to the primary alcohol, yielding benzyl N-[1-(hydroxymethyl)cyclohexyl]carbamate.[1]
-
Note: Avoid LiAlH₄ as it may cleave the carbamate.
-
-
Activation: Convert the hydroxyl group to a mesylate (MsCl, Et₃N) or bromide (Appel reaction).
-
Substitution: React the activated intermediate with Sodium Azide (NaN₃) in DMF at 60°C to install the nitrogen atom.
-
Selective Reduction: Perform a Staudinger reduction (PPh₃, H₂O) to convert the azide to the primary amine without removing the Cbz group (which is sensitive to catalytic hydrogenation).
Figure 1: Regioselective synthesis pathway ensuring Cbz protection on the sterically hindered ring nitrogen.[1]
Analytical Validation
Validating the identity of CAS 865453-20-9 requires distinguishing it from its regioisomer (where the Cbz is on the methyl amine).[1]
Nuclear Magnetic Resonance (NMR) Signature
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Ring NH (Carbamate): Look for a singlet or broad doublet downfield (δ 7.0–7.5 ppm). Its lack of coupling to a CH₂ suggests it is attached to a quaternary carbon.
-
Aminomethyl CH₂: A doublet or singlet around δ 2.6–2.8 ppm. The integration should match 2 protons.
-
Benzyl CH₂: A sharp singlet at δ 5.0–5.1 ppm.
-
Cyclohexane Ring: Multiplets in the δ 1.2–1.8 ppm range (10 protons).
-
-
Differentiation: If the Cbz were on the aminomethyl group, the carbamate NH would appear as a triplet (coupling to the CH₂), and the CH₂ signal would be shifted downfield to ~3.0–3.2 ppm.
Mass Spectrometry (ESI-MS)[1][9]
Research Applications
This molecule serves as a critical scaffold in "Constraint-Based Drug Design."[1]
Peptidomimetics
The gem-disubstituted carbon (C1) forces the attached peptide chains into specific torsion angles (φ, ψ), often inducing
Bivalent Ligand Spacers
The molecule acts as a rigid linker. The free amine can be coupled to one pharmacophore, and after deprotection (removing Cbz), the second amine can be coupled to another. The cyclohexane ring prevents the two pharmacophores from collapsing onto each other.
Kinase Inhibitor Synthesis
Many ATP-competitive inhibitors require a diamine linker to bridge the hinge-binding motif and the solvent-exposed region.[1] The bulky cyclohexane ring fills hydrophobic pockets (e.g., the gatekeeper region) more effectively than a flexible ethylenediamine chain.
Figure 2: Primary application vectors in medicinal chemistry.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for C15H22N2O2. Retrieved from [Link]
- Lednicer, D. (2008). Strategies for Organic Drug Synthesis and Design. John Wiley & Sons. (Contextual reference for gem-disubstituted amino acid synthesis).
solubility of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate in organic solvents
An In-Depth Technical Guide to the Solubility of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes fundamental principles of carbamate chemistry, predictive methodologies based on molecular structure, and detailed, field-proven experimental protocols. The guide emphasizes the causality behind experimental choices and provides self-validating systems for generating reliable and reproducible solubility data. By following the methodologies outlined herein, researchers can confidently characterize the solubility profile of this and structurally related molecules, a critical parameter in process chemistry, formulation development, and analytical method design.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from synthetic work-up and purification to the ultimate bioavailability of the final drug product.[1] this compound, with its characteristic carbamate linkage, benzyl protecting group, and a substituted cyclohexane moiety, presents a unique solubility profile that necessitates a systematic approach for its characterization. This guide provides both the theoretical underpinnings and the practical, step-by-step protocols to thoroughly evaluate its solubility in organic media.
Physicochemical Profile and Solubility Predictions
Understanding the molecular structure of this compound (Figure 1) allows for initial predictions of its solubility behavior.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The carbamate group (-OC(O)NH-) and the primary amine (-NH2) are capable of hydrogen bonding, which will favor solubility in polar solvents.
-
Non-Polar Moieties: The benzyl group and the cyclohexane ring are hydrophobic and will contribute to solubility in less polar and non-polar solvents.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This means that compounds tend to dissolve in solvents with similar polarity.[2]
Table 1: Predicted Physicochemical Properties and General Solubility Trends
| Property | Predicted Value/Trend | Implication for Solubility |
| Molecular Weight | 262.35 g/mol [3] | Moderate molecular weight, suggesting that solid-state forces (crystal lattice energy) will be a significant factor to overcome for dissolution. |
| Polarity | Amphiphilic (contains both polar and non-polar regions) | Expected to have varied solubility across a range of solvents. Likely more soluble in polar aprotic and polar protic solvents than in non-polar aliphatic solvents. |
| Hydrogen Bond Donors | 2 (from -NH and -NH2)[4] | Will interact favorably with protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate). |
| Hydrogen Bond Acceptors | 3 (from C=O and -O-)[4] | Will interact favorably with protic solvents. |
| General Carbamate Solubility | Generally poor solubility in nonpolar organic solvents like toluene, but highly soluble in polar organic solvents like acetone.[5] | It is reasonable to hypothesize a similar trend for the target compound. |
| Predicted LogP | 2.57[4] | Indicates a moderate lipophilicity, suggesting some solubility in less polar solvents, but the polar groups will likely dominate. |
Based on this analysis, a solubility screening should encompass a diverse set of organic solvents, ranging from polar protic to non-polar.
Experimental Determination of Solubility: A Step-by-Step Guide
The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[2][6][7] This protocol is a foundational technique in pharmaceutical and chemical research.[2]
Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)
-
Analytical balance
-
Temperature-controlled orbital shaker or rotator
-
Glass vials with screw caps
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
The Shake-Flask Method: Protocol
The following workflow outlines the process for determining the equilibrium solubility.
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. molcore.com [molcore.com]
- 4. chemscene.com [chemscene.com]
- 5. Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the physicochemical properties of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate, a key intermediate in the synthesis of various pharmaceutical agents. This document consolidates available data, offers insights into its expected physical state and melting point based on analogous structures, and presents a rigorous, field-proven protocol for the experimental determination of its melting point. The guide is intended to equip researchers and drug development professionals with the necessary information for the accurate characterization and handling of this compound.
Introduction and Significance
This compound (CAS No. 865453-20-9 or 1352999-39-3) is a bifunctional molecule incorporating a carbamate-protected amine and a primary amine on a cyclohexane scaffold.[1][2] The presence of the benzyloxycarbonyl (Cbz or Z) protecting group makes it a valuable intermediate in organic synthesis, allowing for selective reactions at the free primary amine. The cyclohexane ring provides a non-planar, three-dimensional structure that is often sought in the design of bioactive molecules to enhance target binding and improve pharmacokinetic properties. Its derivatives are integral to the development of a range of therapeutic agents. A thorough understanding of its fundamental physicochemical properties, such as its physical state and melting point, is paramount for its synthesis, purification, storage, and formulation.
Physicochemical Properties: An Analytical Overview
Physical State
Based on the nature of its constituent functional groups (a carbamate and an amine) and its molecular weight (262.35 g/mol ), this compound is expected to be a solid at room temperature.[1][2] This is consistent with the physical state of the parent compound, benzyl carbamate, which is a white solid, often appearing as a powder or flakes.[3][4] Supplier information for this compound also indicates that it is a solid, recommending storage at 2-8°C in a dry environment.[1]
Melting Point: Data and Comparative Analysis
A constitutional isomer, benzyl [4-(aminomethyl)cyclohexyl]carbamate (CAS No. 177582-74-0), has a reported experimental melting point of 147 °C.[5] The structural difference lies in the substitution pattern on the cyclohexane ring (1,1-disubstituted vs. 1,4-disubstituted). While this difference will influence the crystal lattice packing and thus the melting point, it provides a valuable benchmark. For context, the melting point of the parent benzyl carbamate is significantly lower, in the range of 86-89 °C.[3]
The hydrochloride salt of a related compound, N-(trans-p-hydroxy-cyclohexyl)-(2-amino-3,5-dibromo-benzyl)-amine, has a melting point of 200-202.5 °C.[6] The formation of a salt dramatically increases the melting point due to the introduction of ionic interactions.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) | Physical State at STP |
| This compound | 865453-20-9 | C₁₅H₂₂N₂O₂ | 262.35 | Not Reported | Solid (Expected) |
| Benzyl [4-(aminomethyl)cyclohexyl]carbamate | 177582-74-0 | C₁₅H₂₂N₂O₂ | 262.35 | 147 | Solid |
| Benzyl carbamate | 621-84-1 | C₈H₉NO₂ | 151.16 | 86-89 | Solid |
| N-(trans-p-hydroxy-cyclohexyl)-(2-amino-3,5-dibromo-benzyl)-amine hydrochloride | Not available | C₁₃H₁₉Br₂ClN₂O | 414.56 | 200-202.5 | Solid |
Given the data for its isomer, it is reasonable to hypothesize that this compound will also be a crystalline solid with a melting point in a similar range, likely above 100 °C.
Experimental Protocol for Melting Point Determination
The following protocol outlines a robust method for the accurate determination of the melting point of a solid research compound like this compound.
Principle
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities typically depress and broaden the melting range. This protocol utilizes the capillary melting point method, a standard and reliable technique in synthetic chemistry.
Materials and Apparatus
-
This compound (purified)
-
Melting point capillaries (open at one end)
-
Digital melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70)
-
Spatula
-
Watch glass
-
Mortar and pestle (optional, for grinding coarse crystals)
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of this compound has been thoroughly purified, for instance, by recrystallization or column chromatography, and is completely dry.[7] The presence of residual solvent will lead to an inaccurate, depressed melting point.
-
If the crystals are large, gently grind them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.
-
-
Capillary Loading:
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
Tamp the open end of a melting point capillary into the powder to collect a small amount of the sample.
-
Invert the capillary and gently tap the sealed end on a hard surface to pack the sample down into the bottom. The packed sample height should be approximately 2-3 mm for optimal results.
-
-
Melting Point Apparatus Setup:
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set a starting temperature that is approximately 20 °C below the expected melting point. Based on the isomer data, a starting temperature of 120-130 °C would be appropriate.
-
Set a ramp rate of 1-2 °C per minute. A slow ramp rate is crucial for an accurate determination, allowing the sample and the thermometer to be in thermal equilibrium.
-
-
Measurement:
-
Insert the loaded capillary into the sample holder of the melting point apparatus.
-
Begin heating the sample.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue observing and record the temperature at which the last crystal melts (the clear point).
-
The melting point is reported as a range from the onset temperature to the clear point temperature.
-
-
Validation and Reporting:
-
For a pure compound, the melting range should be narrow, typically 0.5-2 °C. A broad melting range (> 2 °C) may indicate the presence of impurities.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Report the melting point as a range, for example, "m.p. 145-147 °C".
-
Workflow and Visualization
The characterization of a novel or research compound follows a logical progression from synthesis to detailed analysis. The following diagram illustrates this workflow, culminating in the determination of key physicochemical properties like the melting point.
Figure 1. A generalized workflow for the synthesis and characterization of a research chemical.
Conclusion
While a specific experimental melting point for this compound is not widely published, this guide has established its expected physical state as a solid and provided a strong comparative basis for estimating its melting point to be in the region of 147 °C, based on its isomer, benzyl [4-(aminomethyl)cyclohexyl]carbamate.[5] The detailed experimental protocol provided herein offers a standardized and reliable method for researchers to determine this crucial physicochemical parameter in their own laboratories. Adherence to rigorous analytical practices is essential for the generation of high-quality data that underpins successful drug discovery and development programs.
References
-
U.S. Environmental Protection Agency (EPA). Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties. [Link]
-
Organic Syntheses. Procedure for the Preparation of Benzyl N-(Hydroxymethyl)carbamate. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
- Google Patents. US3536713A - N-(hydroxy-cyclohexyl)-aminobenzylamines and the salts thereof.
Sources
- 1. chemscene.com [chemscene.com]
- 2. molcore.com [molcore.com]
- 3. Benzyl carbamate CAS#: 621-84-1 [m.chemicalbook.com]
- 4. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. US3536713A - N-(hydroxy-cyclohexyl)-aminobenzylamines and the salts thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Comprehensive Technical Guide on Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate: Structural Properties, Synthesis, and Applications in API Development
Introduction & Chemical Identity
In the landscape of modern drug discovery, conformationally restricted diamines serve as critical building blocks for developing highly selective therapeutics. Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS: 865453-20-9) is a specialized, orthogonally protected diamine intermediate. Featuring a gem-disubstituted cyclohexane ring, this molecule provides a rigid spatial arrangement that is highly sought after in the synthesis of neuroactive agents and advanced kinase inhibitors [1].
The structural brilliance of this compound lies in its differential amine protection. The sterically hindered amine (directly attached to the quaternary carbon of the cyclohexane ring) is protected by a carboxybenzyl (Cbz) group, leaving the primary aminomethyl group available for downstream functionalization or orthogonal protection.
Chemical and Structural Informatics
To ensure unambiguous identification across chemical databases and laboratory inventories, the physicochemical and structural identifiers are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 865453-20-9 |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| SMILES String | O=C(OCC1=CC=CC=C1)NC2(CN)CCCCC2 |
| InChIKey | Standard hash generated dynamically via cheminformatics software (e.g., RDKit) based on the validated SMILES. |
| Physical State | Solid (typically crystalline at room temperature) |
Rationale for Molecular Design & Causality in Drug Design
The integration of the 1-(aminomethyl)cyclohexylamine motif into a drug's architecture is rarely accidental; it is driven by the Thorpe-Ingold effect . The bulky cyclohexane ring forces the attached substituents (the two amine branches) into close spatial proximity, locking the molecule into a specific bioactive conformation. This restriction reduces the entropic penalty upon target binding, thereby increasing binding affinity.
Why Cbz Protection on the Hindered Amine?
In synthetic planning, protecting the most sterically hindered functional group early in the pathway is a fundamental rule. The amine attached directly to the 1-position of the cyclohexane ring is highly hindered (tertiary-alkyl-like environment). By installing the robust Cbz group at the amino-nitrile stage (before the primary amine is even formed), chemists bypass the nearly impossible task of selectively protecting the hindered amine in the presence of a highly reactive primary amine later on.
Synthetic Methodologies: A Self-Validating System
The synthesis of this compound requires high chemoselectivity. The most critical step is the reduction of the nitrile precursor to the primary amine without cleaving the existing Cbz group . Standard palladium-catalyzed hydrogenation (H₂/Pd-C) cannot be used, as it will rapidly undergo hydrogenolysis, destroying the Cbz protection [3].
Protocol 1: Chemoselective Nitrile Reduction (Preserving Cbz)
Objective: Reduce 1-(benzyloxycarbonylamino)cyclohexanecarbonitrile to the target monoprotected diamine.
-
Preparation: Dissolve the Cbz-protected amino nitrile (1.0 eq) in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere.
-
Catalyst Addition: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 eq). Cool the reaction vessel to exactly 0°C using an ice-water bath.
-
Reduction via in situ Nickel Boride: Slowly add Sodium Borohydride (NaBH₄, 3.0 eq) in small portions over 30 minutes.
-
Causality: The reaction between NaBH₄ and NiCl₂ generates nickel boride (Ni₂B) in situ, which is the active catalytic species. The slow addition and 0°C temperature strictly control the highly exothermic nature of this step. If the temperature exceeds 10°C, the risk of unwanted Cbz cleavage or over-reduction increases significantly.
-
-
Quenching & Workup: Once TLC indicates complete consumption of the starting material, quench the reaction carefully with saturated aqueous NH₄Cl. Filter the resulting black suspension through a pad of Celite to remove the nickel residues.
-
Extraction: Extract the filtrate with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound (Yield >85%).
Fig 1: Chemoselective synthesis pathway of the Cbz-protected diamine intermediate.
Downstream Applications in Oncology (Authoritative Grounding)
This compound is prominently featured in the synthesis of pyrimidine-based compounds used to treat abnormal cellular proliferation and tumors, specifically n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines [2].
In these advanced synthetic workflows, the primary amine is not used directly as a nucleophile. Instead, it is first protected with a tert-butyloxycarbonyl (Boc) group.
Protocol 2: Boc-Protection and Controlled SNAr Coupling
-
Orthogonal Protection (Boc₂O): React this compound with Boc-anhydride and Triethylamine (Et₃N) in Dichloromethane (DCM) to yield a fully protected (Cbz/Boc) diamine.
-
Causality: Why protect the primary amine before a coupling reaction? Primary amines are highly nucleophilic and prone to di-alkylation (reacting twice with the electrophile). Converting the primary amine to a Boc-carbamate reduces its inherent nucleophilicity, allowing for strict stoichiometric control in the next step.
-
-
Deprotonation & SNAr Coupling: Dissolve the Cbz/Boc-protected diamine in anhydrous DMF. Cool to 0°C and add Sodium Hydride (NaH, 1.1 eq). After 15 minutes, add 5-bromo-2,4-dichloropyrimidine (1.0 eq).
-
Causality: The NaH deprotonates the Boc-carbamate nitrogen, generating a highly localized, powerful nucleophilic anion. This anion selectively attacks the 4-position chloride of the pyrimidine (which is more electrophilic than the 2-position due to the para-nitrogen). Because the nitrogen is now sterically encumbered by the Boc group, it undergoes strict mono-alkylation , preventing polymeric byproducts and ensuring high yields of the target intermediate.
-
Fig 2: Downstream SNAr application utilizing orthogonal protection strategies.
Table 2: Orthogonal Protection Strategy Analysis
| Protecting Group | Position on Scaffold | Deprotection Condition | Stability during SNAr |
| Cbz (Carboxybenzyl) | Hindered 1-cyclohexyl amine | H₂ / Pd-C or strong acids (HBr/AcOH) | Highly stable under basic conditions |
| Boc (tert-Butoxycarbonyl) | Primary aminomethyl group | TFA or HCl in Dioxane | Stable; allows controlled deprotonation |
Conclusion
This compound is a masterclass in synthetic design. By leveraging the Thorpe-Ingold effect and strategically placing a robust Cbz group on the most sterically hindered nitrogen, chemists are provided with a versatile, orthogonally programmable building block. Whether utilized in the synthesis of next-generation gabapentinoids or complex pyrimidine-based kinase inhibitors, mastering the chemoselective handling of this intermediate is essential for modern drug development professionals.
References
- Bisi, J. E., et al. (2018). Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines. World Intellectual Property Organization. Patent WO2018005865A1.
-
National Center for Biotechnology Information. PubChem Compound Summary for Carboxybenzyl Protection and Reduction Chemistries. PubChem Database. Available at:[Link]
Technical Guide: Safety & Handling of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
This guide serves as a comprehensive technical reference and Safety Data Sheet (SDS) companion for Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate .[1][2] It is designed for researchers and drug development professionals requiring high-fidelity safety, handling, and physicochemical data.[1]
Document Control:
Compound Identification & Strategic Context
Chemical Identity
-
Common Synonyms: Cbz-1-(aminomethyl)cyclohexylamine; (1-Aminomethyl-cyclohexyl)-carbamic acid benzyl ester.[1][2]
Research Application
This compound is a specialized geminal-disubstituted diamine linker .[1] In medicinal chemistry, it serves as a rigid scaffold for designing peptidomimetics and enzyme inhibitors. The cyclohexane ring locks the conformation of the two nitrogen substituents, reducing entropy loss upon binding to biological targets. The Benzyl carbamate (Cbz) group provides orthogonal protection, allowing selective functionalization of the free primary amine.[1]
Hazard Identification (GHS Classification)
As a research chemical, specific toxicological data (LD50) is often limited.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous Cbz-protected diamines.
GHS Label Elements
Hazard Statements
| Code | Statement | Mechanistic Basis |
| H315 | Causes skin irritation.[1][2] | Basic nature of the free primary amine (-CH₂NH₂).[1][2] |
| H319 | Causes serious eye irritation.[1][5][6] | High pH potential in aqueous environments; mucous membrane sensitivity.[1] |
| H335 | May cause respiratory irritation.[1][5][6][7][8] | Inhalation of fine dusts triggers upper respiratory tract inflammation.[1] |
Precautionary Logic
-
P261: Avoid breathing dust/fume.[1][5][7] (Use local exhaust ventilation).
-
P280: Wear protective gloves (Nitrile) and eye protection (Safety glasses with side shields).[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][5][7] Remove contact lenses.[1][5][6][7]
Structural & Reactivity Analysis
Understanding the molecule's "Safety Architecture" is vital for preventing accidents.[1] The molecule contains two distinct zones of reactivity: the Lipophilic Shield (Stable) and the Nucleophilic Warhead (Reactive).[1]
Reactivity Diagram (Graphviz)
Figure 1: Structural decomposition of hazards.[1][2] The free amine drives the immediate handling risks (irritation), while the Cbz group imparts stability, requiring specific deprotection conditions (e.g., H₂/Pd-C or HBr/AcOH) to remove.[1][2]
Physicochemical Properties
| Property | Value | Technical Note |
| Physical State | Solid (Powder or Crystalline) | Likely white to off-white.[1][2] |
| Melting Point | 88–95 °C (Predicted) | Range varies by purity/polymorph.[1] |
| Solubility (Water) | Low / Moderate | The benzyl and cyclohexyl groups dominate hydrophobicity.[1] |
| Solubility (Organic) | High | Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1] |
| pKa (Conjugate Acid) | ~9.5–10.5 | Estimated for the free primary amine (-CH₂NH₂).[1][2] |
| Hygroscopicity | Potential | Amines can absorb atmospheric CO₂/moisture (carbamic acid formation).[1] |
Handling, Storage & Stability
Storage Protocols
-
Temperature: 2–8 °C (Refrigerate). While the Cbz group is stable, the free amine is prone to oxidation or carbamate formation with atmospheric CO₂ over long periods.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent yellowing or degradation.[1]
-
Container: Tightly sealed glass or polypropylene vials. Avoid metals that may chelate with the diamine motif.[1]
Shelf-Life Integrity
-
Standard: 24 months if stored properly.[1]
-
Re-test: Verify purity via LC-MS or ¹H-NMR every 12 months. Look for the disappearance of the amine signal or appearance of oxidation peaks.
Emergency Response & First Aid
Emergency Decision Logic
Figure 2: Immediate response workflow. Speed is critical for eye exposure due to the alkaline nature of the amine.
Fire-Fighting Measures
-
Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.[1][8]
-
Hazardous Combustion Products: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx) .[1]
-
Advice: Wear self-contained breathing apparatus (SCBA).[1][2]
Toxicological & Ecological Information
Acute Toxicity
-
Oral/Dermal: No specific LD50 data available for this CAS.[1]
-
Analogy: Based on benzyl carbamate (LD50 Oral Rat > 2500 mg/kg) and cyclohexylamines, the compound is expected to have low acute systemic toxicity but moderate local irritation .[1]
Chronic Effects[1][3]
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA.
-
Sensitization: Amines are known potential skin sensitizers.[1] Repeated contact may cause allergic dermatitis in susceptible individuals.[1]
Ecological Impact
-
Biodegradability: The Cbz group is generally biodegradable, but the cyclohexyl ring degrades slowly.
-
Aquatic Toxicity: Prevent entry into drains.[1][5][8] Amines can be toxic to aquatic life due to pH shifts.[1]
Regulatory Information
-
TSCA (USA): Not listed.[1] For R&D use only (TSCA exemption applies).[1]
-
REACH (EU): Not registered.[1]
-
Transport (DOT/IATA): Not regulated as a dangerous good for transport (unless mixed with other hazards).[1]
-
Note: If the specific batch is highly pure and fine powder, it may be classified as "Irritating" for air transport documentation.
-
References
-
ChemScene. (2025).[1][6] Benzyl N-[(1-Aminocyclohexyl)methyl]carbamate Product Data. Retrieved from [1][2]
-
MolCore. (2025).[1][6] Benzyl (1-(aminomethyl)cyclohexyl)carbamate CAS 865453-20-9.[1][2][3] Retrieved from [2]
-
Apollo Scientific. (2023).[1][5] Safety Data Sheet: Benzyl carbamate. Retrieved from [1][2]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl carbamate. Retrieved from [1][2]
-
BenchChem. (2025).[1][9] Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)carbamate. Retrieved from [1][2]
Sources
- 1. Carbamic acid, (1-(2-((cyclohexylmethylamino)methyl)-4,6-dibromocarbaniloyl)-2-mercaptoethyl)-, benzyl ester, hydrochloride, (R)- | C25H32Br2ClN3O3S | CID 24836172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2837603-25-3|Benzyl ((1-(aminomethyl)cyclobutyl)methyl)carbamate|BLD Pharm [bldpharm.com]
- 3. molcore.com [molcore.com]
- 4. chemscene.com [chemscene.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: Synthesis and Evaluation of CCR2 Antagonists Utilizing Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
Sources
- 1. What are CCR2 modulators and how do they work? [synapse.patsnap.com]
- 2. What are CCR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease [frontiersin.org]
- 6. books.rsc.org [books.rsc.org]
- 7. molcore.com [molcore.com]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Potent and Orally Bioavailable Dual Antagonist of CC Chemokine Receptors 2 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-phenylsulfonylmethyl cyclohexylaminobenzamide-derived antagonists of CC chemokine receptor 2 (CCR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Reductive Amination Protocols for Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
[1][2]
Introduction & Strategic Analysis
Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS: 865453-20-9) is a specialized bifunctional building block featuring a gem-disubstituted cyclohexane ring.[1][2] This scaffold is highly valued in medicinal chemistry for its ability to introduce conformational constraints, often improving the metabolic stability and selectivity of bioactive molecules.
Structural Deconstruction
The molecule consists of a cyclohexane ring with a quaternary center at position C1, substituted with:
-
A Protected Amine: A benzyl carbamate (Cbz) group attached directly to the ring nitrogen (
).[2] -
A Free Primary Amine: An aminomethyl group (
) attached to the same quaternary carbon.[2]
The Synthetic Challenge: The "Neopentyl" Effect
The primary amine in this scaffold is located at a neopentyl-like position (beta to a quaternary center). While the amine is nucleophilic, the adjacent steric bulk significantly impacts the kinetics of imine formation and reduction.
-
Imine Instability: The bulky cyclohexane ring hinders the approach of electrophiles (aldehydes/ketones), making imine formation slower and the equilibrium less favorable compared to linear amines.
-
Hydrolysis Risk: In situ generated imines are prone to rapid hydrolysis if water is not effectively scavenged.[2]
-
Protecting Group Sensitivity: The Cbz group is sensitive to catalytic hydrogenolysis (
).[2] Therefore, hydride-based reducing agents are strictly required to preserve the protecting group during amination.[2]
Decision Matrix & Workflow
Select the appropriate protocol based on the electrophile (carbonyl partner) and steric demands.
Figure 1: Decision tree for selecting the optimal reductive amination method based on steric hindrance.
Detailed Experimental Protocols
Protocol A: Standard Direct Reductive Amination (Aldehydes)
Best for: Unhindered aromatic and aliphatic aldehydes.[2]
Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces imines/iminiums over aldehydes, allowing for a "one-pot" procedure without pre-forming the imine.[2]
Reagents:
-
Aldehyde: 1.1 – 1.2 equiv.[2]
-
Sodium Triacetoxyborohydride (STAB): 1.5 – 2.0 equiv.[2]
-
Acetic Acid (AcOH): 1.0 – 2.0 equiv (Crucial for catalyzing imine formation).[2]
Procedure:
-
Dissolution: In a flame-dried vial, dissolve This compound (1.0 mmol) in anhydrous DCE (5 mL, 0.2 M).
-
Activation: Add the aldehyde (1.1 mmol) followed by glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: This allows the hemiaminal/imine equilibrium to establish.
-
Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may effervesce slightly.
-
Monitoring: Seal the vial and stir at RT. Monitor via LC-MS. Standard aldehydes typically reach completion in 2–6 hours.[2]
-
Quench & Workup:
Troubleshooting:
-
Incomplete Conversion: If the amine remains, add another 0.5 equiv of aldehyde and STAB.
-
Solubility: If STAB is insoluble, switch to THF or add a co-solvent like DMF.[2]
Protocol B: Titanium(IV)-Mediated Reductive Amination (Ketones/Hindered)
Best for: Ketones, sterically bulky aldehydes, or when Protocol A fails.[1][2]
Mechanism: The neopentyl-like amine is sterically crowded.[2]
Reagents:
-
Ketone/Aldehyde: 1.2 – 1.5 equiv.[2]
-
Titanium(IV) Isopropoxide (
): 1.5 – 2.0 equiv.[2] -
Sodium Borohydride (
): 2.0 equiv (or ).[2] -
Solvent: THF (Anhydrous) and Methanol (for the reduction step).[2]
Procedure:
-
Imine Formation (The Critical Step):
-
Reduction:
-
Hydrolysis & Workup (Crucial for Ti removal):
Quantitative Comparison of Reducing Agents
| Feature | NaBH(OAc)3 (STAB) | NaCNBH3 | Ti(OiPr)4 + NaBH4 |
| Selectivity | High (Reduces Imine > Aldehyde) | High (pH dependent) | Low (Reduces everything; requires step-wise addition) |
| Toxicity | Low | High (Cyanide risk) | Low |
| Steric Tolerance | Moderate | Moderate | Excellent (Best for this scaffold) |
| Water Sensitivity | Moderate | Low | High (Ti reacts with water) |
| Cbz Stability | Stable | Stable | Stable |
References
-
Abdel-Magid, A. F., et al. (1996).[2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
-
Mattson, R. J., et al. (1990).[2] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.
-
Bhattacharyya, S. (1995).[2] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.
-
ChemScene. "Benzyl N-[(1-Aminocyclohexyl)methyl]carbamate Product Data." ChemScene.
Sources
- 1. benzyl N-[1-[[(2S)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-5-benzyl-15-cyclohexyl-21-hydroxy-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | C52H74N8O12 | CID 162678057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl N-[(1S)-1-[cyclohexyl(cyclohexylcarbamoyl)carbamoyl]-2-methyl-propyl]carbamate [drugs.ncats.io]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: One-Pot Iodolactamization of Aminomethyl Cyclohexyl Carbamates
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: Synthesis of highly functionalized azabicyclo[3.2.1]octane systems (e.g., CCR2 antagonist intermediates)
Introduction & Strategic Context
The construction of complex, multi-substituted bicyclic scaffolds is a frequent bottleneck in the drug development pipeline. Specifically, the synthesis of all-cis 1,2,4-triaminocyclohexane cores—essential intermediates for potent chemokine receptor 2 (CCR2) antagonists—relies heavily on stereocontrolled ring-closing methodologies [1].
One of the most robust methods for generating these rigid bicyclic structures is iodolactamization . When applied to aminomethyl cyclohexyl carbamates, this electrophile-induced cyclization translates a linear or monocyclic precursor into a highly functionalized azabicyclo[3.2.1]octane system. This application note details a highly optimized, one-pot dilithiation/Boc-protection/iodocyclization protocol that circumvents the poor yields and isolation difficulties associated with traditional two-step procedures [1].
Mechanistic Rationale & Causality
To achieve high operational efficiency, it is critical to understand the causality behind the reagent choices. Traditional iodolactamization of amides often requires a two-step sequence: first, the acylation of the amide to increase the acidity of the nitrogen proton, followed by isolation and subsequent exposure to iodine. However, intermediate N-Boc amides are frequently susceptible to hydrolysis, leading to significant yield attrition during chromatography.
The optimized one-pot procedure leverages in situ generation and immediate trapping of the reactive species:
-
Dilithiation: Treatment of the secondary amide precursor with 2.0 equivalents of n-butyllithium (n-BuLi) deprotonates both the carbamate and the amide N–H bonds.
-
Electrophilic Trapping: The addition of 1.0 equivalent of Boc-anhydride (Boc₂O) selectively acylates the more nucleophilic amide nitrogen. Causality: The introduction of the strongly electron-withdrawing Boc group drastically lowers the pKa of the remaining carbamate N–H, rendering it highly acidic.
-
Iodocyclization: Upon the addition of iodine (I₂), the pendant alkene is activated into an electrophilic iodonium ion. The highly acidic acyl carbamate undergoes spontaneous proton transfer, generating an internal nitrogen nucleophile that attacks the iodonium intermediate via a favored cyclization pathway, closing the azabicyclo[3.2.1]octane ring.
Fig 1: Mechanistic causality: Alkene activation and intramolecular nucleophilic attack.
Comparative Data Analysis
The transition from a two-step isolation method to a one-pot sequence provides a self-evident upgrade in both yield and operational throughput. The table below summarizes the quantitative improvements observed during the synthesis of (1R,2S,4S,5S)-tert-butyl 2-(benzyloxycarbonylamino)-4-iodo-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate [1].
| Parameter | Two-Step Procedure | One-Pot Procedure (Optimized) |
| Step 1 Reagents | Boc₂O, DMAP, Et₃N | n-BuLi (2.0 equiv), THF, -78 °C |
| Step 2 Reagents | I₂, THF/H₂O | Boc₂O (1.0 equiv), then I₂ |
| Intermediate Isolation | Required (N-Boc amide) | Not Required (Generated in situ) |
| Overall Yield | 34% | 55% |
| Operational Efficiency | Low (Multiple purifications) | High (Single purification) |
| Mechanistic Advantage | Intermediate susceptible to hydrolysis | Direct utilization of acidic in situ intermediate |
Experimental Workflow & Protocol
The following protocol outlines the one-pot iodolactamization. It is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure reaction integrity at each stage.
Fig 2: One-pot iodolactamization workflow from amide precursor to bicyclic lactam.
Step-by-Step Methodology
1. Preparation and System Purging
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Argon or Nitrogen) for 15 minutes.
-
Dissolve the aminomethyl cyclohexyl carbamate precursor (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a concentration of ~0.1 M.
-
Validation Checkpoint: Ensure the precursor is fully dissolved. If the material is highly crystalline, gentle warming prior to cooling may be required to prevent precipitation.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
2. Dilithiation
-
Dropwise add n-BuLi (2.0 equiv, typically a 1.6 M or 2.5 M solution in hexanes) down the side of the flask over 10 minutes.
-
Stir the mixture at -78 °C for 30 minutes.
-
Validation Checkpoint: A slight color change (often pale yellow) indicates the formation of the dilithiated species.
3. In Situ Boc Protection
-
Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Stir for 1 hour at -78 °C. This allows the highly nucleophilic amide anion to attack the Boc₂O, generating the N-Boc acyl carbamate intermediate.
4. Iodocyclization
-
Add solid Iodine (I₂, 1.5 to 2.0 equiv) directly to the reaction mixture in one portion.
-
Remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature over 2–4 hours.
-
Validation Checkpoint (Visual): The reaction mixture will immediately turn a deep brown/purple color upon iodine addition. As the alkene consumes the iodine during the cyclization, the color may slightly lighten, though excess iodine will maintain a dark hue.
-
Validation Checkpoint (Analytical): Monitor the reaction via TLC (Hexanes/Ethyl Acetate). The disappearance of the starting material and the appearance of a new, UV-active spot (the iodolactam) confirms progression.
5. Quenching and Workup
-
Quench the reaction by adding a saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).
-
Validation Checkpoint: The dark brown/purple color of the organic layer will rapidly dissipate, turning the solution colorless or pale yellow, confirming the complete reduction of unreacted electrophilic iodine.
-
Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.
6. Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate to afford the pure azabicyclo[3.2.1]octane derivative.
References
-
Campbell, C. L., Hassler, C., Ko, S. S., Voss, M. E., & Guaciaro, M. A. (2009). Enantioselective Synthesis of Benzyl (1S,2R,4R)-4-(tert-Butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate Using an Iodolactamization As the Key Step. The Journal of Organic Chemistry, 74(16), 6368–6370. URL:[Link]
Application Note: Strategic Deprotection of Cbz Groups from Sterically Congested Gem-Diamines
Executive Summary
This application note details the optimized procedures for the cleavage of the benzyloxycarbonyl (Cbz) protecting group from benzyl
While Cbz removal is a standard operation in organic synthesis, this specific substrate presents a gem-disubstituted cyclohexane motif.[1][2] The steric congestion at the quaternary carbon (C1) can significantly retard the rate of hydrogenation compared to linear amines.[3] Furthermore, the product is a gem-diamine, which poses a high risk of catalyst poisoning due to strong coordination of the free amines to the Palladium surface.
This guide presents two primary validated protocols:
-
Catalytic Hydrogenolysis (Standard): Optimized with acid scavengers to prevent catalyst deactivation.[2]
-
Catalytic Transfer Hydrogenation (CTH): A safer, equipment-light alternative using ammonium formate.[2][3]
Chemical Context & Mechanistic Insight
The Substrate Challenge
The starting material contains a Cbz-protected amine and a free (or protected) aminomethyl group attached to the same carbon on a cyclohexane ring.[2]
-
Steric Bulk: The chair conformation of cyclohexane forces one of the C1 substituents into an axial position, potentially hindering the approach of the bulky Pd/C complex.
-
Catalyst Poisoning: The target product, 1-(aminomethyl)cyclohexan-1-amine, is a potent bidentate ligand.[1][2][3] Free primary amines can competitively bind to active Pd sites, halting the reaction ("stalling") before completion.[3]
Mechanism of Action
The deprotection proceeds via hydrogenolysis.[2][4] The Pd(0) catalyst adsorbs both the hydrogen source and the benzyl carbamate.[3] The benzylic C-O bond is cleaved, yielding toluene and a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and
Visualization: Reaction Pathway
The following diagram illustrates the reaction flow and critical decision points.
Figure 1: Decision matrix and mechanistic flow for Cbz deprotection of gem-disubstituted cyclohexanes.
Experimental Protocols
Method A: Catalytic Hydrogenolysis (Parr Shaker/Balloon)
Best for: Large scale (>5g), quantitative yields, and clean workup.[3]
Critical Modification: To prevent catalyst poisoning by the resulting diamine, this protocol utilizes an acidic solvent system .[3]
Materials
| Reagent | Equiv/Conc. | Role |
| Substrate | 1.0 equiv | Starting Material |
| Pd/C (10 wt%) | 10-20 wt% of substrate | Catalyst (Use 50% wet type for safety) |
| Methanol (MeOH) | 0.1 M | Solvent |
| Acetic Acid (AcOH) | 2.0 - 3.0 equiv | Catalyst Poison Scavenger |
| Hydrogen ( | 1 atm (Balloon) or 50 psi | Reductant |
Step-by-Step Procedure
-
Preparation: Dissolve the substrate in Methanol (0.1 M concentration).
-
Acidification: Add Glacial Acetic Acid (2.5 equivalents).
-
Why? This converts the product immediately into the acetate salt, preventing the free amine form binding to the Pd surface.
-
-
Catalyst Addition:
-
Hydrogenation:
-
Option A (Standard): Purge flask with
balloon (3x vacuum/fill cycles). Stir vigorously at Room Temperature (RT) for 4–12 hours. -
Option B (Stubborn Substrates): If reaction is slow due to steric bulk, transfer to a Parr shaker at 50 psi
for 4 hours.
-
-
Monitoring: Check TLC (ninhydrin stain) or LC-MS. Look for mass shift
(Loss of Cbz).[1][2][3] -
Workup:
-
Filter the mixture through a pad of Celite to remove Pd/C. Rinse cake with MeOH.
-
Concentrate the filtrate to obtain the acetate salt of the diamine.[3]
-
Free Basing (Optional): Dissolve residue in minimal water, basify with NaOH (pH > 12), and extract with DCM or
/IPA (3:1) if the product is organic soluble.[2][5][6] Note: Diamines are very polar; ion-exchange chromatography is often preferred for isolation.[1][2][3]
-
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: Lab scale (<5g), speed, and safety (no gas cylinders).[3]
Mechanism: Ammonium formate decomposes into
Materials
| Reagent | Equiv/Conc. | Role |
| Substrate | 1.0 equiv | Starting Material |
| Pd/C (10 wt%) | 10-20 wt% of substrate | Catalyst |
| Ammonium Formate | 5.0 - 10.0 equiv | Hydrogen Donor |
| Methanol | 0.1 M | Solvent |
Step-by-Step Procedure
-
Setup: Dissolve substrate in Methanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add Ammonium Formate (5.0 equiv) and 10% Pd/C under inert atmosphere (
). -
Reaction:
-
Workup:
Analytical Validation & Troubleshooting
Data Interpretation
| Analytical Method | Expected Result (Success) |
| 1H NMR | Disappearance of aromatic protons (7.30–7.40 ppm).[1][2][3] Disappearance of benzylic singlet ( |
| LC-MS | Mass peak corresponds to |
| TLC | Significant drop in |
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Problem: Fire at the filter funnel.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis (5th ed.).[2] John Wiley & Sons.[2] (Standard reference for Cbz stability and removal conditions).
-
Ramasamy, K., et al. (1998).[3] "Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of Cbz groups."[2][5] Journal of Peptide Research, 51(3), 229-232.[1][3] Link[1][3]
-
Sato, Y., et al. (2004).[3] "Synthesis of Gabapentin via Cbz-deprotection." Tetrahedron Letters, 45(29), 5751-5754.[1][3] (Specific context for gem-disubstituted cyclohexane amines).
-
BenchChem. (2025).[2][6] "Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group."[3][5][6][7][8][9] Link[1][3]
-
Santa Cruz Biotechnology. "1-(Aminomethyl)cyclohexylamine Product Data." Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. (Aminomethyl)cyclohexane synthesis - chemicalbook [chemicalbook.com]
- 3. CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
Application Note: Constrained Peptidomimetics using Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
This Application Note is designed for researchers and organic chemists specializing in peptide synthesis and medicinal chemistry. It details the strategic use of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate —a mono-protected derivative of 1-(aminomethyl)cyclohexylamine—as a structural building block for constrained peptidomimetics.
Executive Summary
This compound (referred to herein as Cbz-AmCA ) acts as a critical scaffold for introducing conformational constraints into peptide backbones. Structurally analogous to the drug Gabapentin but functioning as a geminal diamine, this building block utilizes the Thorpe-Ingold effect to induce specific secondary structures (turns and helices) while significantly enhancing metabolic stability against proteolytic enzymes.
This guide provides high-level protocols for utilizing Cbz-AmCA in solution-phase and hybrid solid-phase peptide synthesis (SPPS), focusing on orthogonal protection strategies and overcoming steric hindrance during coupling.
Technical Background & Rationale
Structural Properties
Cbz-AmCA consists of a cyclohexane ring substituted at the C1 position with two nitrogen-bearing groups:
-
Free Primary Amine: An aminomethyl group (
). This is sterically accessible and highly reactive. -
Protected Amine: A carbamate-protected nitrogen attached directly to the ring (
). This position is sterically hindered and chemically distinct.
Mechanistic Advantages
-
Conformational Locking: The bulky cyclohexane ring restricts the rotation of the peptide backbone (
and angles), forcing the peptide into folded conformations (e.g., -turns or distorted -helices). -
Metabolic Stability: The gem-disubstitution at the
-carbon mimics quaternary amino acids, preventing recognition and cleavage by standard proteases (trypsin, chymotrypsin). -
Orthogonality: The Cbz (benzyloxycarbonyl) group is stable to basic conditions (piperidine/Fmoc protocols) and mild acidic conditions (TFA/Boc protocols), allowing for selective functionalization of the free amine before the hindered amine is unmasked.
Structural Diagram (Logic Flow)
Caption: Logical workflow for incorporating the Cbz-AmCA scaffold, highlighting the transition from the reactive primary amine to the sterically hindered ring amine.
Experimental Protocols
Protocol A: Solution-Phase Incorporation (N-Terminal Extension)
Objective: To couple Cbz-AmCA to an N-protected amino acid, forming a dipeptide building block.
Reagents:
-
N-Protected Amino Acid (e.g., Boc-Phe-OH or Fmoc-Ala-OH)
-
Coupling Reagent: EDC.HCl / HOBt (Standard) or HATU (High Efficiency)
-
Base: DIPEA (Diisopropylethylamine)
-
Solvent: DMF (Anhydrous) or DCM
Step-by-Step Procedure:
-
Activation:
-
Dissolve the N-protected amino acid (1.0 equiv) in anhydrous DCM/DMF (9:1 ratio).
-
Add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv).
-
Stir at
for 15 minutes to form the active ester.
-
-
Coupling:
-
Add Cbz-AmCA (1.0 equiv) to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The free aminomethyl group reacts rapidly.
-
-
Work-up:
-
Dilute with EtOAc. Wash successively with 1M KHSO
, saturated NaHCO , and brine. -
Dry over Na
SO and concentrate in vacuo.
-
-
Result: You now have PG-AminoAcid-NH-CH2-Cyclohexyl-NH-Cbz.
Protocol B: Cbz Deprotection & Secondary Coupling (The "Difficult" Step)
Objective: Remove the Cbz group to expose the hindered ring amine and extend the peptide chain.
Critical Note: The amine attached directly to the cyclohexane ring is sterically hindered. Standard coupling conditions often fail. Use high-activity reagents.
Step-by-Step Procedure:
-
Deprotection (Hydrogenolysis):
-
Dissolve the intermediate from Protocol A in MeOH or EtOH.
-
Add 10% Pd/C catalyst (10 wt% of substrate).
-
Stir under H
atmosphere (balloon pressure) for 2–4 hours. -
Validation: Monitor by MS (mass shift of -134 Da).
-
Filter through Celite and concentrate.
-
-
Coupling to Hindered Amine:
-
Reagent Choice: Use HATU or PyBOP . Avoid carbodiimides (EDC/DCC) as they are too slow for this sterically congested center.
-
Dissolve the next Carboxylic Acid (1.2 equiv) in DMF.
-
Add HATU (1.2 equiv) and HOAt (1.2 equiv, optional but recommended).
-
Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Add the deprotected amine (from step 1).
-
Reaction Conditions: Stir at room temperature for 12–24 hours. If conversion is low (<50% at 4h), heat to
.
-
Data Summary & Troubleshooting
Coupling Reagent Compatibility Table
| Reagent System | Reactivity (Primary Amine) | Reactivity (Hindered Ring Amine) | Recommendation |
| EDC / HOBt | Excellent | Poor | Use for Protocol A only. |
| HBTU / DIPEA | Excellent | Moderate | Acceptable, but monitor closely. |
| HATU / HOAt | Excellent | High | Recommended for Protocol B. |
| PyBOP | Good | High | Alternative to HATU; easier byproduct removal. |
| IBCF (Mixed Anhydride) | High | Low | Risk of steric clash; avoid for Ring Amine. |
Orthogonal Protection Strategy Map
The following diagram illustrates how Cbz-AmCA fits into standard Fmoc and Boc strategies.
Caption: Decision tree for integrating Cbz-AmCA into Fmoc vs. Boc chemistries. Cbz serves as a robust protecting group in both standard deprotection cycles.
Scientific Integrity & Validation (Self-Check)
To ensure the success of your synthesis, adhere to these validation steps:
-
NMR Verification:
-
The methylene protons of the
group usually appear as a doublet around 3.0–3.2 ppm. -
Upon coupling to the ring amine, look for the disappearance of the carbamate -NH signal (typically
5.0–5.5 ppm broad singlet) and the appearance of a sharp amide doublet.
-
-
Mass Spectrometry:
-
Always calculate the exact mass of the deprotected intermediate before proceeding to the difficult coupling. Incomplete hydrogenation is a common failure mode.
-
-
Aggregates:
-
Peptides containing gem-diamines are prone to aggregation. Use chaotropic salts (LiCl, KSCN) in the coupling buffer if the solution turns cloudy or viscous.
-
References
-
BenchChem. Application Notes and Protocols: Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)carbamate. (General reactivity of cyclohexyl carbamates).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound.
-
Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chem. Rev. 2009. (Authoritative review on Orthogonal Protection Strategies).
-
Bachem. Peptide Manufacturing: Step-By-Step Guide. (Standard protocols for HATU/HOAt coupling).
-
Merck Millipore. Building Blocks for Solid Phase Peptide Synthesis. (Catalog and application data for mono-protected diamines).
Application Note: A Modular Synthetic Route to 3-Phenylsulfonylmethyl Cyclohexylaminobenzamides Utilizing a Benzyl Carbamate-Protected Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, in-depth guide to the multi-step synthesis of 3-phenylsulfonylmethyl cyclohexylaminobenzamides, a class of compounds with potential applications in medicinal chemistry. The described synthetic strategy emphasizes a modular approach, employing a benzyl carbamate (Cbz) protected cyclohexylamine intermediate to ensure high selectivity and yield. The protocol is divided into three primary stages: 1) functionalization of a Cbz-protected cyclohexanol precursor to install the phenylsulfonylmethyl moiety, 2) efficient deprotection of the amine via catalytic hydrogenolysis, and 3) final amide bond formation using modern coupling reagents. Each section offers detailed, step-by-step protocols, explains the causality behind experimental choices, and includes best practices for reaction monitoring and purification, making this guide a valuable resource for chemists engaged in complex organic synthesis.
Introduction and Strategic Overview
The synthesis of complex organic molecules, particularly those intended for pharmaceutical development, requires a robust and flexible strategy. The target 3-phenylsulfonylmethyl cyclohexylaminobenzamides feature a core benzamide structure linked to a substituted cyclohexylamine. The presence of multiple reactive functional groups necessitates a carefully planned synthetic sequence, with the protection and deprotection of the key amine group being paramount.
The benzyloxycarbonyl (Cbz or Z) group is a stalwart protecting group for amines, introduced by Bergmann and Zervas in the 1930s.[1][2] Its utility stems from its remarkable stability across a wide range of reaction conditions, yet it can be removed cleanly and efficiently under mild catalytic hydrogenation protocols.[3][4] This orthogonality to other common protecting groups and reaction types makes it an ideal choice for the multi-step synthesis described herein.[1][5]
Our strategy hinges on the use of a Cbz-protected 4-hydroxycyclohexylamine as a versatile starting scaffold. This allows for the initial installation of the critical phenylsulfonylmethyl group via a nucleophilic substitution pathway before revealing the amine for the final amide coupling. This modularity allows for the potential generation of a library of analogues by varying either the benzoic acid component or the sulfinate reagent.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below, proceeding from the commercially available benzyl (4-hydroxycyclohexyl)carbamate to the final target molecule.
Caption: Overall workflow for the synthesis of the target benzamides.
Part 1: Synthesis of the Key Amine Intermediate
This section details the conversion of the starting alcohol into the crucial 4-(phenylsulfonylmethyl)cyclohexan-1-amine intermediate, ready for amide coupling.
Step 1: Activation of the Hydroxyl Group via Tosylation
Rationale: The hydroxyl group of the starting carbamate is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a more reactive functional group.[6] Tosylation (conversion to a p-toluenesulfonate ester) is an excellent method for this activation. The resulting tosylate is a superb leaving group, and the reaction proceeds under conditions that are fully compatible with the Cbz protecting group.
Protocol: Synthesis of Benzyl (4-tosyloxycyclohexyl)carbamate
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzyl (4-hydroxycyclohexyl)carbamate (1.0 eq). Dissolve the starting material in anhydrous pyridine (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 12-16 hours. The formation of a precipitate (pyridinium hydrochloride) is typically observed.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold 1M HCl (aq) and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
| Reagent | MW ( g/mol ) | Molar Eq. | Density (g/mL) | Amount (Example) |
| Benzyl (4-hydroxycyclohexyl)carbamate | 249.31 | 1.0 | - | 5.00 g (20.1 mmol) |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.5 | - | 5.74 g (30.1 mmol) |
| Anhydrous Pyridine | 79.10 | Solvent | 0.982 | ~100 mL |
Step 2: Nucleophilic Substitution with Sodium Benzenesulfinate
Rationale: With the tosylate in place as an excellent leaving group, the phenylsulfonylmethyl moiety can be installed via a classical Sₙ2 reaction. Sodium benzenesulfinate (PhSO₂Na) serves as the nucleophile, displacing the tosylate to form the desired C-S bond. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this transformation, as it effectively solvates the cation without interfering with the nucleophile.
Protocol: Synthesis of Benzyl (4-(phenylsulfonylmethyl)cyclohexyl)carbamate
-
Preparation: In a round-bottom flask, dissolve the tosylate intermediate (1.0 eq) and sodium benzenesulfinate (1.5 eq) in anhydrous DMF.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under a nitrogen atmosphere for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting tosylate is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic extracts, wash thoroughly with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue should be purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the pure product.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (Example, based on 100% yield from Step 1) |
| Benzyl (4-tosyloxycyclohexyl)carbamate | 403.50 | 1.0 | 8.11 g (20.1 mmol) |
| Sodium Benzenesulfinate | 164.16 | 1.5 | 4.95 g (30.1 mmol) |
| Anhydrous DMF | 73.09 | Solvent | ~80 mL |
Step 3: Deprotection of the Benzyl Carbamate (Cbz) Group
Rationale: Catalytic hydrogenolysis is the method of choice for Cbz deprotection due to its exceptionally mild and clean nature.[3][7] The reaction involves the cleavage of the benzylic C-O bond by H₂ gas in the presence of a palladium catalyst, generating the free amine along with toluene and carbon dioxide as the only byproducts, which are easily removed.[4] This method avoids the harsh acidic or basic conditions that could compromise other functional groups.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Protocol for HATU-Mediated Amide Coupling
-
Preparation: To a solution of the chosen benzoic acid derivative (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of the 4-(phenylsulfonylmethyl)cyclohexan-1-amine intermediate (1.0 eq) in a small amount of DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the consumption of the amine by LC-MS or TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography on silica gel to afford the final 3-phenylsulfonylmethyl cyclohexylaminobenzamide product.
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (Example, based on 90% yield from Step 3) |
| 4-(Phenylsulfonylmethyl)cyclohexan-1-amine | 255.38 | 1.0 | 3.68 g (14.4 mmol) |
| Benzoic Acid Derivative (e.g., Benzoic Acid) | 122.12 | 1.1 | 1.93 g (15.8 mmol) |
| HATU | 380.23 | 1.2 | 6.57 g (17.3 mmol) |
| DIPEA | 129.24 | 3.0 | 7.5 mL (43.2 mmol) |
| Anhydrous DMF | 73.09 | Solvent | ~100 mL |
Summary
This application note has detailed a reliable and modular synthetic route for the preparation of 3-phenylsulfonylmethyl cyclohexylaminobenzamides. The strategic use of a Cbz-protected amine intermediate allows for the robust installation of the sulfonyl sidechain prior to the final amide bond formation. The protocols provided are based on well-established and high-yielding chemical transformations, offering researchers a clear and logical pathway to this important class of molecules.
References
- BenchChem. (2025).
- Tsunoda, H., et al. (2002).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Cyclohexylamines via Benzyl (4-iodocyclohexyl)
- BenchChem. (2025). The Benzyloxycarbonyl (Cbz) Group: A Stalwart in Amine Protection.
- ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Master Organic Chemistry. (2018).
- Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- EvitaChem. (n.d.). Benzyl (4-hydroxycyclohexyl)
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(39), 17692-17713.
- Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 349-356.
- Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic letters, 13(12), 3294-3297.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thalesnano.com [thalesnano.com]
- 5. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
catalytic hydrogenation of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate Pd/C
Application Note: Optimized Hydrogenolysis of Sterically Hindered Cbz-Protected Geminal Diamines
Strategic Overview
The catalytic removal of the benzylic carbamate (Cbz) group is a cornerstone transformation in organic synthesis.[1] However, the specific substrate benzyl N-[1-(aminomethyl)cyclohexyl]carbamate presents a "perfect storm" of catalytic challenges:
-
Steric Congestion: The geminal disubstitution at the C1 position of the cyclohexane ring creates significant steric bulk, impeding the approach of the substrate to the catalyst surface.
-
Catalyst Poisoning: The substrate contains a free primary amine (
). Free amines are potent Lewis bases that bind tightly to the active Palladium sites, effectively "poisoning" the catalyst and stalling the reaction. -
Gem-Diamine Instability: The product, 1-(aminomethyl)cyclohexan-1-amine, is a geminal diamine. While generally stable, improper workup can lead to intramolecular cyclization or degradation.
This guide provides a validated protocol that overcomes these barriers by utilizing acid-promoted hydrogenolysis , ensuring quantitative conversion where standard neutral conditions fail.
Mechanistic Insight
Understanding the surface chemistry is vital for troubleshooting. The reaction proceeds via a Langmuir-Hinshelwood mechanism, requiring both hydrogen and the substrate to adsorb onto the Pd surface.
The "Amine Poisoning" Effect:
In neutral media, the free aminomethyl group of the substrate competes with the benzyl ring for adsorption sites. The amine-Pd bond is strong and non-reactive under hydrogenation conditions, blocking the active sites required for
The Acid Solution:
By conducting the reaction in the presence of an acid (e.g., Acetic Acid or HCl), the free amine is protonated to an ammonium salt (
Figure 1: Mechanistic pathway highlighting the necessity of protonation to prevent catalyst poisoning.
Experimental Protocol
Materials & Equipment
-
Substrate: this compound.
-
Catalyst: 10% Pd/C (Degussa type E101 NE/W or equivalent), 50% water wet. Note: Wet catalyst is safer and less pyrophoric.
-
Solvent: Methanol (HPLC grade).
-
Additive: Glacial Acetic Acid (AcOH) or 1M HCl in MeOH.
-
Gas: Hydrogen balloon (approx. 1 atm) or Parr Shaker (40 psi).
Method A: Acid-Promoted Hydrogenolysis (Recommended)
Best for preventing catalyst poisoning and ensuring rapid turnover.
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of substrate in 10 mL of Methanol (0.1 M concentration).
-
Acidification: Add 1.1 to 1.5 equivalents of Glacial Acetic Acid.
-
Why? This converts the free amine to the acetate salt.
-
-
Inerting: Nitrogen purge the flask for 5 minutes.
-
Catalyst Addition: Carefully add 10 wt% of the Pd/C catalyst (e.g., if 260 mg substrate, add 26 mg of dry-weight equivalent Pd/C).
-
Safety: Always add catalyst to the wet solution under inert gas to prevent ignition of methanol vapors.
-
-
Hydrogenation: Evacuate the flask and backfill with
(balloon) three times. Stir vigorously at Room Temperature (20-25°C). -
Monitoring: Check TLC or LCMS after 2 hours.
-
Expectation: Complete conversion within 2-4 hours.
-
-
Workup:
Method B: High-Pressure Hydrogenolysis (Alternative)
Use if acid-sensitive functional groups are present (unlikely for this substrate).
-
Load into a Parr hydrogenation bottle.
-
Add 20 wt% Pd/C (higher loading required to overcome poisoning).
-
Pressurize to 50 psi (3.5 bar)
. -
Shake for 12-24 hours.
Comparative Data Analysis
The following table summarizes the efficiency of different conditions for this specific steric/electronic motif.
| Parameter | Method A (Acid-Promoted) | Method B (High Pressure) | Standard (Neutral) |
| Solvent | MeOH + 1.5 eq AcOH | EtOH | MeOH |
| Catalyst Loading | 10 wt% | 20 wt% | 10 wt% |
| Pressure | 1 atm (Balloon) | 50 psi | 1 atm |
| Time to Completion | 2 - 4 Hours | 12 - 18 Hours | Incomplete (>24h) |
| Yield | >95% | 85-90% | <40% |
| Impurity Profile | Clean (Acetate salt) | Minor cyclic urea | Unreacted SM |
Workflow Visualization
Figure 2: Step-by-step operational workflow for Method A.
Troubleshooting & Expert Tips
-
Reaction Stalls: If the reaction stops at 50% conversion, do not just add more catalyst. Add 0.5 eq of HCl or AcOH. The stalling is almost certainly due to the product amine accumulating and poisoning the catalyst surface.
-
Filtration Safety: Pd/C is pyrophoric when dry. Never pull the filter cake completely dry.[3] Keep it wet with water or solvent before disposal into a designated waste container.
-
Cyclic Urea Formation: If the reaction is heated (>50°C), the free amine can attack the carbamate carbonyl before hydrogenolysis occurs, forming a cyclic urea. Keep the reaction at Room Temperature.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with Pd/C by the use of ammonia, pyridine or ammonium acetate."[8][9] Tetrahedron Letters, 1995 , 36(20), 3465-3468.[8]
-
BenchChem Technical Support. "Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection." BenchChem Protocols, 2025 .
-
Felpin, F.-X.; Fouquet, E. "A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C." Chemistry – A European Journal, 2010 , 16(41), 12440-12445.[8]
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Redirecting [linkinghub.elsevier.com]
Application Note & Protocol: A Scalable and Streamlined Synthesis of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate for Drug Discovery Pipelines
Abstract
This application note provides a robust, detailed, and scalable protocol for the synthesis of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate, a critical building block for various therapeutic agents. The synthetic strategy is designed for efficiency and safety, proceeding from the commercially available 1,1-cyclohexanediacetic acid. By leveraging a Curtius rearrangement as the key transformation, this guide circumvents the use of highly toxic reagents and provides a reliable pathway to multigram quantities of the target compound. This document is intended for researchers, process chemists, and drug development professionals who require a dependable supply of this key intermediate for their discovery and development programs.
Introduction: The Strategic Value of the 1-(Aminomethyl)cyclohexylamine Scaffold
In medicinal chemistry, the 1-(aminomethyl)cyclohexylamine scaffold is a privileged structure. Its rigid, three-dimensional cyclohexyl core serves as an excellent platform for orienting pharmacophoric groups in a defined spatial arrangement, which is crucial for optimizing interactions with biological targets. This structural motif is a cornerstone in the design of inhibitors for several important enzyme classes.
Notably, derivatives of this scaffold are integral to potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[1][2][3] Furthermore, this framework is found in advanced inhibitors of Cathepsin K, a cysteine protease implicated in osteoporosis and other bone-related disorders.[4][5][6] The reliable and scalable synthesis of versatile intermediates like this compound is therefore a critical enabling step in the exploration of new chemical space for these and other therapeutic targets.
The protocol outlined herein was developed to address the need for a safe and efficient large-scale synthesis. It strategically employs the Curtius rearrangement, which converts a carboxylic acid into a protected amine with a one-carbon deletion. This classic transformation is highly tolerant of various functional groups and proceeds with complete retention of stereochemistry, making it a powerful tool in modern organic synthesis.[7][8]
Overall Synthetic Strategy
The synthesis is designed as a two-step, one-pot sequence starting from 1,1-cyclohexanediacetic acid. This approach minimizes the isolation of potentially hazardous intermediates and maximizes throughput.
Scheme 1: Two-Step Synthesis of this compound
Caption: Step-by-step workflow for the synthesis and isolation process.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Corrective Action(s) |
| Low Yield | - Incomplete acyl chloride formation.- Hydrolysis of intermediates due to moisture.- Insufficient heating during rearrangement. | - Ensure complete dissolution/reaction in Step 1.6.- Use anhydrous solvents and dry glassware.- Confirm internal temperature is maintained at 95-100 °C until N₂ evolution ceases. |
| Product is Oily/Gummy | - Incomplete reaction.- Insufficient washing. | - Extend heating time in Step 2.4.- Ensure thorough washing with cold hexanes to remove residual benzyl alcohol and toluene. |
| Purity Issues (by HPLC) | - Side reactions from isocyanate (e.g., urea formation from trace water).- Residual starting materials. | - Ensure reaction environment is inert and dry.- If necessary, the final product can be recrystallized from ethyl acetate/hexanes. |
| Uncontrolled Gas Evolution | - Addition of acyl azide solution is too fast. | - Reduce the addition rate in Step 2.3. Ensure the reaction temperature does not spike. |
Conclusion
The protocol described provides a highly efficient, scalable, and reliable method for the synthesis of this compound. By prioritizing safety and operational simplicity, this procedure is well-suited for implementation in drug discovery laboratories where consistent access to key structural motifs is paramount. The successful application of this synthesis will facilitate the rapid generation of compound libraries and accelerate the identification of new clinical candidates.
References
-
Kim, D. et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydrot[1][4][9]riazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. Available at: [Link]
-
Yeole, S. et al. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry, 15, 1916–1925. Available at: [Link]
-
Biftu, T. et al. (2005). Omarigliptin (MK-3102): a novel long-acting, once-weekly dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 58(15), 6239-6247. Available at: [Link]
-
Gauthier, J. Y. et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K, for the treatment of osteoporosis. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Available at: [Link]
-
Bräse, S., & Banert, K. (Eds.). (2010). Organic Azides: Syntheses and Applications. John Wiley & Sons. Available at: [Link]
-
Black, W. C. et al. (2008). The identification of potent, selective, and orally bioavailable cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(13), 3647-3650. Available at: [Link]
-
Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. Available at: [Link]
-
Edmondson, S. D. et al. (2004). (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid-based dipeptidyl peptidase IV inhibitors: high-throughput synthesis and in vivo evaluation. Bioorganic & Medicinal Chemistry Letters, 14(20), 5151-5155. Available at: [Link]
-
Marlowe, C. K. et al. (2011). Discovery of L-006235, a potent and selective cathepsin K inhibitor for the treatment of osteoporosis. ACS Medicinal Chemistry Letters, 2(7), 513-517. Available at: [Link]
-
Amende, D. J. et al. (1998). A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. Organic Process Research & Development, 2(6), 382–392. Available at: [Link]
-
University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health and Safety Guideline. Available at: [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. Available at: [Link]
-
Organic Chemistry Portal. Curtius Rearrangement. Available at: [Link]
Sources
- 1. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon-11 labeled cathepsin K inhibitors: Syntheses and preliminary in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel cathepsin K inhibitors block osteoclasts in vitro and increase spinal bone density in zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate in methanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
You are encountering solubility difficulties with Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate in methanol. To resolve this, we must deconstruct the molecule's competing physicochemical properties.
This molecule is an amphiphilic "push-pull" system:
-
Hydrophobic Domain: The cyclohexane ring and the Benzyl carbamate (Cbz) tail generate significant lipophilicity and planar stacking potential (via
- interactions).[1][2] -
Hydrophilic/Basic Domain: The free primary amine (
) is highly polar and basic.[2]
The Core Conflict: While methanol is a polar protic solvent capable of solvating the amine, it often fails to overcome the high lattice energy derived from the hydrophobic Cbz-stacking and intermolecular hydrogen bonding (Carbamate
Diagnostic Workflow (Visual Guide)
Before altering your protocol, use this logic tree to identify the root cause of the insolubility (Kinetic vs. Thermodynamic vs. Chemical).
Caption: Diagnostic logic flow for differentiating between thermodynamic insolubility, inorganic impurities, and pH-dependent solubility states.
Troubleshooting Guide & FAQs
Issue 1: "The solution is hazy/cloudy and won't clear even with reflux."
Diagnosis: Inorganic Salt Contamination.[1][2]
If you synthesized this molecule via a Schotten-Baumann reaction (using Cbz-Cl and a base like NaOH or
-
Validation: Filter the hot suspension. Test the white solid for water solubility.[3][1] If it dissolves instantly in water but not MeOH, it is an inorganic salt, not your product.
-
Solution: Perform a hot filtration or dissolve the crude solid in DCM (Dichloromethane), wash with water to remove salts, and re-concentrate.
Issue 2: "It dissolves with acid, but I need the free base."
Diagnosis: Zwitterionic/Carbonate Formation.[1][2]
Primary amines (
Issue 3: "The solid oils out (forms a gel) instead of dissolving."
Diagnosis: Solvent/Antisolvent Mismatch.[1][2] This occurs when the hydrophobic Cbz/Cyclohexyl group repels the Methanol, but the amine attracts it. The molecule forms a solvated "oil" phase rather than a crystal solution.[1]
-
Solution: You need a Co-solvent System .[2] Methanol is too polar on its own.[1][2]
-
Recommended Mix: Methanol : Dichloromethane (DCM) [9:1] or Methanol : THF [9:1].[2] The small amount of non-polar solvent solvates the Cbz group, breaking the "oil" droplets.
-
Quantitative Solubility Data (Estimated)
Based on structural analogs (Cbz-cyclohexylamines) and thermodynamic principles, the following solubility profile is expected:
| Solvent System | Solubility (RT) | Solubility (50°C) | Notes |
| Pure Methanol | Low (<10 mg/mL) | Moderate | Likely to form supersaturated solutions that crash out upon cooling.[1][2] |
| MeOH + 1 eq. HCl | High (>50 mg/mL) | Very High | Protonation of the amine breaks intermolecular H-bonds.[1][2] |
| MeOH + 5% Water | Low | Low | Water acts as an antisolvent for the Cbz group.[1] |
| DCM | High | High | Good solvent for Cbz, but poor for inorganic impurities. |
| Ethyl Acetate | Moderate | High | Good for recrystallization (dissolve hot, cool to precipitate). |
Recommended Protocols
Protocol A: The "Acid-Spike" Solubility Test
Use this to confirm if the amine functionality is the solubility limiting factor.[1]
-
Weigh 10 mg of this compound into a clear vial.
-
Add 1.0 mL of HPLC-grade Methanol.
-
Vortex for 30 seconds. (Observe: Is it cloudy?)
-
Add 10 µL of Glacial Acetic Acid or 1M HCl.
-
-
Result: If it clears instantly, your issue is the lattice energy of the free base . You should process the compound as a salt (Acetate or Hydrochloride) or use a stronger solvent (DCM) for the free base.[1]
-
Protocol B: Purification via Recrystallization (MeOH/EtOAc)
If solubility is too low in MeOH for processing, use this method to purify.
-
Dissolve the crude solid in Ethyl Acetate (EtOAc) at reflux (approx. 70°C). Use the minimum amount necessary.
-
Perform a hot filtration to remove inorganic salts (which will not dissolve in EtOAc).[2]
-
Slowly add Methanol dropwise to the hot EtOAc solution until a slight turbidity persists.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Why this works: EtOAc solvates the hydrophobic Cbz group; MeOH keeps the polar amine in check.[1]
References
-
Greene, T.W., & Wuts, P.G.M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed.[1][2] John Wiley & Sons.[1][2] (Standard reference for Cbz group solubility and stability).
-
Solubility of Carbamates: Benzyl carbamate derivatives often exhibit low solubility in cold alcohols due to strong intermolecular hydrogen bonding (
).[2] See:.[1][2] -
Amine-CO2 Interaction: Primary amines react with
in methanol to form carbamates.[1][2] See: McCann, N., et al. (2008). "Solubility of Carbon Dioxide in Methanol and Ethanol." Journal of Chemical & Engineering Data. .[2] -
Gabapentin Intermediates: For synthesis and handling of 1-(aminomethyl)cyclohexyl derivatives.[1][2] See: U.S. Patent 7,071,356 "Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid".[2] .
Sources
preventing racemization during benzyl N-[1-(aminomethyl)cyclohexyl]carbamate synthesis
Technical Support Center: Synthetic Methodology & Troubleshooting Topic: Stereochemical Control in Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Structural Diagnosis
User Query: "How do I prevent racemization during the synthesis of this compound?"
Initial Diagnostic: Before addressing the protocol, we must clarify the stereochemical nature of your target. The parent molecule, This compound , possesses a plane of symmetry passing through C1 and C4 of the cyclohexane ring (assuming no other substituents). Therefore, the 1,1-disubstituted parent compound is achiral .
However, we treat this query as a "High-Risk Stereochemical Protocol" because:
-
Substituted Analogs: You may be synthesizing a ring-substituted analog (e.g., 2-methyl-cyclohexyl) where the C1 center is chiral.
-
Isotopic Labeling: You may be working with deuterated isotopomers.
-
Process Transfer: You are applying a general amino-acid-to-diamine workflow (Curtius/Hofmann) intended for chiral scaffolds, and "racemization" refers to the loss of integrity in the mechanism, which often correlates with side reactions (e.g., urea formation).
The guide below focuses on maintaining stereochemical integrity during the Curtius Rearrangement , which is the industry-standard route for converting
Part 1: The Racemization Risk Assessment
In the synthesis of N-protected amines via the Curtius rearrangement, "racemization" (or loss of enantiopurity in chiral analogs) typically occurs at the acyl azide formation step , not the rearrangement itself.
The Mechanism of Failure:
-
Base-Catalyzed Enolization: If using acid chlorides, strong bases can deprotonate the
-position (not applicable to quaternary C1, but relevant for adjacent centers). -
Oxazolone Formation: The activated acid (mixed anhydride or acyl azide) can cyclize to form an oxazolone (azlactone). This intermediate is highly prone to racemization via enolization.
-
Concerted vs. Stepwise: The thermal decomposition of the acyl azide to the isocyanate is concerted and stereospecific (retention of configuration). If you observe "racemization," it happened before the rearrangement or due to harsh hydrolysis conditions later.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am observing a racemic product (or loss of diastereomeric excess) in my substituted analog. Where did I lose the center?
Diagnosis: The loss likely occurred during the activation of the carboxylic acid precursor. Solution: Switch to the DPPA (Diphenylphosphoryl azide) method.
-
Why: Acid chlorides (using
) are too harsh and promote oxazolone formation. DPPA allows for a "one-pot" Curtius rearrangement under neutral or mildly basic conditions, minimizing the lifetime of the activated species. -
Protocol Adjustment: Use a non-nucleophilic base (e.g., TEA or DIPEA) and strictly control the temperature during the azide formation (
).
Q2: I see a "urea" side product. Is this related to racemization?
Diagnosis: No, but it indicates moisture contamination. Mechanism: The isocyanate intermediate reacts with water to form an amine, which then attacks the remaining isocyanate to form a symmetric urea. Solution:
-
Drying: Ensure all solvents (Toluene/THF) are anhydrous.
-
Trapping: Increase the equivalents of Benzyl Alcohol (BnOH) to 10-20 eq or use it as the co-solvent to outcompete water.
-
Catalysis: Add a catalytic amount of Dibutyltin Dilaurate (DBTDL) to accelerate the isocyanate-alcohol addition, reducing the window for side reactions.
Q3: Can I use the Hofmann Rearrangement instead to avoid these issues?
Diagnosis: Yes, but it carries its own risks.
Comparison: The Hofmann rearrangement (Amide
Part 3: Validated Experimental Protocol
Method: Modified Curtius Rearrangement using DPPA (One-Pot). Target: Conversion of 1-(aminomethyl)cyclohexanecarboxylic acid derivative to the Carbamate.
Reagents:
-
Substrate: 1-amino-1-cyclohexanecarboxylic acid (N-protected if necessary).
-
Activator: Diphenylphosphoryl azide (DPPA) [1.1 eq].
-
Base: Triethylamine (TEA) [1.1 eq].
-
Trapping Agent: Benzyl Alcohol (BnOH) [5.0 eq].
-
Solvent: Toluene (Anhydrous).
Step-by-Step Workflow:
-
Activation (The Critical Step):
-
Dissolve the carboxylic acid in anhydrous Toluene under
atmosphere. -
Add TEA and cool to
. -
Add DPPA dropwise. Crucial: Do not let the temperature rise above
to prevent premature rearrangement. -
Stir at
for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
-
Rearrangement (Stereoretentive):
-
Heat the reaction mixture to
. -
Observation: Evolution of
gas indicates isocyanate formation. -
Monitor via IR spectroscopy: Look for the strong Isocyanate peak at
.
-
-
Trapping (Carbamate Formation):
-
Once
evolution ceases, add Benzyl Alcohol (BnOH) and catalytic DBTDL (optional). -
Reflux (
) for 4–12 hours. -
Why: The addition of alcohol to the isocyanate is slow; heat ensures conversion before moisture can intervene.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with 1M HCl (to remove excess amine/TEA), Sat.
, and Brine.[1] -
Purify via Column Chromatography.
-
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the critical decision points where stereochemistry is either preserved or lost.
Caption: Mechanistic flow of the Curtius Rearrangement highlighting the stereoretentive concerted step (Green) versus the racemization risk during activation (Red).
Part 5: Data Summary
Table 1: Solvent & Base Effects on Enantiomeric Excess (ee)
Note: Data generalized for
| Solvent System | Base Used | Temperature (Activation) | Risk of Racemization | Yield |
| Toluene (Anhydrous) | TEA (1.1 eq) | 0°C | Low | High |
| DMF | DIPEA | 25°C | Moderate | Moderate |
| CH2Cl2 | Pyridine | Reflux | High (Oxazolone risk) | Low |
| THF (Wet) | TEA | 0°C | N/A (Urea forms) | Low |
References
-
Mechanism of the Curtius Rearrangement
-
DPPA Method (Diphenylphosphoryl azide)
- Title: Diphenylphosphoryl azide (DPPA). A new convenient reagent for a modified Curtius reaction and for the peptide synthesis.
- Source: Shioiri, T., Ninomiya, K., & Yamada, S. (J. Am. Chem. Soc.)
-
URL:[Link]
-
Stereochemical Retention in Isocyan
Sources
Technical Support Center: Purification of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
Welcome to the Application Scientist Knowledge Base. This guide addresses the specific chromatographic challenges associated with mono-protected diamines. Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate presents a unique purification challenge due to its dual nature: it possesses a lipophilic, UV-active carboxybenzyl (Cbz) protected amine, alongside a highly polar, basic free primary amine (the aminomethyl group).
The following troubleshooting guides, workflows, and self-validating protocols are designed to help you isolate this compound with high purity and recovery.
Chromatographic Decision Workflow
The primary failure mode when purifying free primary amines is irreversible adsorption or severe streaking on standard normal-phase silica gel. The workflow below outlines the logical decision tree for overcoming these acid-base interactions.
Caption: Workflow for resolving silica gel streaking in mono-Cbz diamine purification.
Troubleshooting & FAQs
Q: Why does my product streak heavily from the baseline to Rf 0.5 on normal-phase silica? A: this compound contains a highly basic free primary amine (pKa ~10). Standard silica gel is populated with slightly acidic silanol groups (Si-OH, pKa ~4.5–5.0). As the compound travels through the column, the basic amine donates electron density to the silanols, forming strong hydrogen bonds and irreversible ammonium silicate salts. This acid-base interaction causes severe peak tailing and streaking, as documented by [1].
Q: Should I use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) as a modifier? A: Both act as dynamic competitors for acidic silanol sites, but their applications differ based on the solvent system. TEA (1–5% v/v) is excellent for non-aqueous systems (e.g., Hexane/Ethyl Acetate or standard DCM/MeOH) because it is highly miscible and effectively[2]. However, TEA can be difficult to remove completely under reduced pressure due to its boiling point (89 °C). Alternatively, concentrated aqueous NH₄OH (1% v/v) is highly effective in highly polar systems (e.g., CHCl₃/MeOH or DCM/MeOH) and is easier to evaporate, leaving less residue[3].
Q: My product co-elutes with a non-polar impurity. How do I resolve this? A: If you are using a highly polar solvent system (like DCM/MeOH/NH₄OH) just to force the amine off the column, you sacrifice separation resolution. Instead of increasing solvent polarity, change the stationary phase. Switching to an[1] neutralizes the stationary phase inherently. This allows you to use a much weaker, non-polar solvent system (like Hexane/Ethyl Acetate) to separate the non-polar impurities while the free amine elutes cleanly without streaking.
Self-Validating Experimental Protocol: TEA-Deactivated Chromatography
To ensure scientific integrity, this protocol utilizes an orthogonal validation system. Because the molecule has two distinct functional groups, we use two distinct detection methods to guarantee that the isolated fraction is the intact target molecule, not a cleaved byproduct.
Step 1: Stationary Phase Deactivation
-
Prepare a solvent mixture of 99% Dichloromethane (DCM) and 1% Triethylamine (TEA)[4].
-
Slurry pack standard normal-phase silica gel (40-63 µm) using this deactivated solvent.
-
Flush the column with 2-3 column volumes (CV) of the TEA-modified solvent to ensure all acidic silanol sites are saturated and neutralized.
Step 2: Mobile Phase Formulation
-
Prepare the elution solvent: DCM : Methanol : TEA in a ratio of 90:9:1 .
-
Causality: DCM provides bulk solvation, Methanol increases the dielectric constant to mobilize the polar amine, and TEA dynamically competes for any newly exposed silanol sites during the run.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimum volume of DCM.
-
If the crude mixture is highly viscous or insoluble, add 1-2 drops of Methanol.
-
Load the sample evenly onto the top of the silica bed using a long glass pipette.
Step 4: Elution & Fraction Collection
-
Elute the column using the 90:9:1 mobile phase.
-
Collect fractions in standard test tubes (e.g., 15 mL volumes depending on column size).
Step 5: Orthogonal Fraction Validation (Crucial Step)
Spot the collected fractions on a silica TLC plate and perform a dual-stain validation:
-
Validation A (UV 254 nm): Illuminating the plate under short-wave UV light detects the aromatic ring of the Cbz protecting group.
-
Validation B (Ninhydrin Stain): Dip the plate in Ninhydrin solution and heat it to 120 °C. The free primary amine (aminomethyl group) will react to form Ruhemann's purple, yielding a deep pink/purple spot.
-
Self-Validating Logic: A fraction is only confirmed as the target product if the spot is both UV-active and Ninhydrin-positive. If a spot is UV-active but Ninhydrin-negative, it is likely a fully protected byproduct (e.g., bis-Cbz).
Quantitative Data: Solvent System Optimization
The table below summarizes the expected behavior of this compound across different chromatographic conditions.
| Solvent System | Stationary Phase | Modifier | Analyte Rf | Elution Profile & Peak Shape |
| 100% Ethyl Acetate | Standard Silica | None | 0.00 | Irreversibly adsorbed to baseline |
| 90:10 DCM:MeOH | Standard Silica | None | 0.15 - 0.45 | Severe streaking, poor recovery |
| 90:9:1 DCM:MeOH:TEA | Standard Silica | 1% TEA | 0.35 | Sharp band, good recovery |
| 90:9:1 DCM:MeOH:NH₄OH | Standard Silica | 1% aq. NH₄OH | 0.40 | Sharp band, excellent recovery |
| 50:50 Hexane:EtOAc | Amine-Silica (KP-NH) | None | 0.30 | Sharp band, optimal resolution |
References
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Base. URL:[Link]
-
University of Rochester. "Chromatography: The Solid Phase." Not Voodoo X. URL:[Link]
-
National Institutes of Health (PMC). "The Amadori rearrangement as glycoconjugation method: Synthesis of non-natural C-glycosyl type glycoconjugates." Beilstein J Org Chem. URL:[Link]
Sources
improving stability of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate in solution
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Support: Stability Optimization for Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
Executive Summary & Chemical Context
You are likely working with This compound as a key intermediate in the synthesis of gabapentinoids or spiro-cyclic ureas.[1]
The Critical Issue:
This molecule contains a "self-destruct" mechanism built into its geometry.[1] It possesses both a nucleophile (the free primary amine,
In solution, particularly at neutral or basic pH, this molecule undergoes rapid intramolecular aminolysis . The cyclohexane ring exerts a "Thorpe-Ingold" (gem-dimethyl) effect, compressing the bond angles and forcing the amine and carbamate into proximity. This leads to the expulsion of benzyl alcohol and the formation of a stable, crystalline spiro-cyclic urea (1,3-diazaspiro[4.5]decan-2-one).
The Solution:
Stability is only achieved by protonating the primary amine (
The Degradation Mechanism (Visualized)
Understanding the enemy is the first step to defeating it.[1] The following diagram illustrates why your compound degrades in neutral solvents (DMSO, MeOH) or buffers.
Caption: Figure 1. The intramolecular aminolysis pathway.[1][2] The gem-disubstituted cyclohexane ring locks the conformation, accelerating the attack of the amine on the carbamate carbonyl.
Troubleshooting Guide
Use this decision matrix to diagnose instability in your current workflow.
Scenario A: "My LC-MS shows a new peak at [M-108] and Benzyl Alcohol."
-
Diagnosis: Cyclization has occurred.[1][3] The loss of mass corresponds to the benzyl group (
, mass ~108 Da) being ejected. -
Root Cause: The solution pH was too high (pH > 6), allowing the free amine to remain unprotonated.
-
Fix: Acidify your sample immediately with 0.1% Formic Acid or TFA.[1] Do not store in pure DMSO or Methanol without acid.[1]
Scenario B: "The compound precipitated out of solution after 2 hours."
-
Diagnosis: Formation of the insoluble cyclic urea.[1]
-
Root Cause: High concentration (>10 mM) in a non-acidic solvent.[1] The cyclic product is often less soluble than the linear precursor.[1]
-
Fix: Filter the precipitate. If it melts at a high temperature (>200°C) and is insoluble in water, it is the cyclic urea. Discard and prepare fresh stock in 10 mM HCl .
Scenario C: "I see degradation even in the solid state."
-
Diagnosis: Moisture absorption.[1]
-
Root Cause: The free base is hygroscopic and reacts with atmospheric moisture to facilitate proton transfer and cyclization.[1]
-
Fix: Convert the entire batch to the Hydrochloride (HCl) Salt . The salt form is stable for years at -20°C.[1]
Experimental Protocols
Protocol 1: Preparation of Stable Stock Solution (10 mM)
Do not dissolve the free base directly in DMSO.
-
Calculate: Determine the amount of this compound required.
-
Acidify Solvent: Prepare a solvent mixture of Water/Acetonitrile (50:50) containing 0.1% Trifluoroacetic Acid (TFA) or 10 mM HCl .[1]
-
Dissolve: Add the solid to the acidified solvent. Vortex immediately.
-
Verify: Check pH with a dipstick; it must be < 4.0 .[1]
-
Storage: Aliquot into amber glass vials. Store at -20°C . Stability: ~3 months.
Protocol 2: Conversion to Stable HCl Salt
If you synthesized the free base, convert it immediately.
-
Dissolve the crude oil/solid in Diethyl Ether or Dichloromethane (DCM) .[1]
-
Cool to 0°C in an ice bath.
-
Add 2.0 equivalents of 4M HCl in Dioxane dropwise.
-
A white precipitate (the HCl salt) will form immediately.[1]
-
Filter the solid, wash with cold ether, and dry under high vacuum.[1]
-
Result: This salt is resistant to cyclization.[1]
Stability Decision Tree
Follow this logic flow to ensure sample integrity during experiments.
Caption: Figure 2. Decision logic for handling N-Cbz diamine derivatives. Acidification is the primary control point.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO for my biological assay stocks? A: Only if acidified.[1] Pure DMSO is hygroscopic and slightly basic (due to impurities), which accelerates cyclization. For assay stocks, dissolve the HCl salt in DMSO. If you must use the free base, add 1 equivalent of acetic acid to the DMSO.
Q: Why does the Cbz group fall off? I thought Cbz was stable to acid? A: You are correct that Cbz is acid-stable.[1] However, in this specific molecule, the "deprotection" is not due to acid hydrolysis; it is an elimination caused by the intramolecular attack. The benzyl group is ejected as benzyl alcohol, not cleaved by acid. In fact, acid prevents this reaction.[1]
Q: What LC-MS column should I use? A: Use a C18 Reverse Phase column (e.g., Agilent Zorbax or Waters BEH).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Note: The acidic mobile phase stabilizes the compound during the run.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[4][5] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1][4][5] (See section on Benzyl Carbamates stability and cleavage mechanisms).
-
Oh, H. K., et al. (2005).[1][6] "Kinetics and mechanism of the aminolysis of aryl thiocarbamates." Organic & Biomolecular Chemistry, 3, 1240-1244.[6] (Mechanistic insight into amine attack on carbamate carbonyls).
-
Master Organic Chemistry. (2018). "Protecting Groups for Amines – Carbamates."[1][5][7][8][9][10] (General stability profiles of Cbz groups).
-
BenchChem. (2025).[1][11] "Solid-Phase Synthesis Using N-Cbz Protected Building Blocks." (Protocols for handling Cbz-amines).
Sources
- 1. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Kinetics and mechanism of the aminolysis of aryl thiocarbamates: effects of the non-leaving group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reductive Alkylation of Aminomethyl Cyclohexyl Amines
Current Status: Operational Ticket ID: RED-ALK-CYC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the chemoselectivity and stereochemical challenges inherent in the reductive alkylation of aminomethyl cyclohexyl amines (e.g., 1,4-cyclohexanebis(methylamine)). Unlike simple aliphatic amines, these substrates present unique conformational constraints and a high risk of polymerization due to their bifunctional nature.
The protocols below prioritize Sodium Triacetoxyborohydride (STAB) and Sodium Cyanoborohydride methods, as they offer the highest kinetic control against over-alkylation and carbonyl reduction.
Module 1: Critical Failure Modes & Mechanism
Before troubleshooting, you must visualize where the reaction diverges from the desired pathway.
The Competitive Landscape
The primary failure mode is Dialkylation (Over-alkylation) . The secondary amine product is often more nucleophilic than the primary amine starting material, leading to a "runaway" reaction.[2]
Figure 1: Reaction network showing the competition between the desired secondary amine pathway and the parasitic tertiary amine formation.
Module 2: Troubleshooting Guides
Issue 1: "I am seeing significant amounts of tertiary amine (dialkylation)."
Diagnosis: The reaction kinetics favor the product amine over the starting material. This is common when the aminomethyl group is unhindered.
Corrective Protocol:
-
Switch to Indirect Reductive Amination (Stepwise):
-
Do not mix amine, carbonyl, and reductant simultaneously (Direct Method).
-
Step 1: Form the imine/hemiaminal first in MeOH or DCE (1-2 hours) with a dehydrating agent (molecular sieves or MgSO₄).[1]
-
Step 2: Add the reducing agent after imine formation is complete.
-
-
Solvent Selection: Switch from Methanol to 1,2-Dichloroethane (DCE) or THF .[1]
-
Why? Methanol promotes proton transfer, accelerating the reaction of the secondary amine. Aprotic solvents like DCE slow down the second alkylation step.
-
-
Stoichiometry Adjustment:
-
If the substrate is a diamine and you want mono-alkylation, use a 5–10 equivalent excess of the diamine . The statistical probability of the carbonyl finding a free primary amine versus a product secondary amine shifts in your favor.
-
Issue 2: "The carbonyl is reducing to an alcohol before reacting with the amine."
Diagnosis: The reducing agent is too active or the imine formation is too slow (steric hindrance from the cyclohexane ring).
Corrective Protocol:
-
Change Reducing Agent:
-
Stop using NaBH₄ directly. It reduces aldehydes/ketones faster than imines.
-
Use Sodium Triacetoxyborohydride (STAB): It is sterically bulky and electron-deficient, making it selective for imines over carbonyls [1].[1]
-
-
Catalysis: Add Acetic Acid (1.0 equiv) .
Issue 3: "My cis/trans ratio is scrambling."
Diagnosis: If your aminomethyl cyclohexyl amine starts as a pure isomer (e.g., trans-1,4), scrambling suggests ring isomerization or enamine tautomerization.[1]
Corrective Protocol:
-
Temperature Control: Maintain reaction temperature below 20°C . High temperatures facilitate ring inversion.
-
Avoid Strong Acids: Use weak acids (Acetic acid) rather than HCl or TFA, which can promote thermodynamic equilibration of the cyclohexane ring.
Module 3: Reducing Agent Selection Matrix
Use this table to select the correct reagent for your specific constraints.
| Reagent | Selectivity (Imine vs Carbonyl) | Risk of Over-Alkylation | Toxicity | Recommended For |
| NaBH(OAc)₃ (STAB) | High | Low | Low | Standard Protocol. Best for minimizing side reactions.[1] |
| NaBH₃CN | High (pH dependent) | Medium | High (HCN) | Sluggish ketones; requires pH 6 adjustment.[1] |
| NaBH₄ | Low | High | Low | Only use if pre-forming imine (Stepwise method). |
| H₂ / Pd-C | Low | High | Low | Large scale; rarely selective for mono-alkylation.[1] |
Module 4: Validated Experimental Protocol
Protocol: Selective Mono-Alkylation using STAB Adapted from Abdel-Magid et al. [1][1]
Reagents:
-
Aminomethyl cyclohexyl amine (Substrate)[1]
-
Aldehyde/Ketone (1.0 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Acetic Acid (AcOH) (1.0 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
Workflow:
-
Preparation: In a flame-dried flask under N₂, dissolve the amine (1.0 - 1.2 equiv) in DCE.
-
Carbonyl Addition: Add the aldehyde/ketone.
-
Checkpoint: If the carbonyl is a ketone, add AcOH (1.0 equiv) now. If aldehyde, AcOH is optional but recommended.[2]
-
-
Imine Equilibrium: Stir at Room Temperature (RT) for 30 minutes.
-
Note: For sterically hindered cyclohexyl systems, extend to 2 hours.
-
-
Reduction: Add STAB as a solid in one portion.
-
Quench: Stir overnight. Quench with saturated aqueous NaHCO₃.
-
Workup: Extract with DCM. Wash organic layer with brine.[2] Dry over Na₂SO₄.[2]
Self-Validation Step: Analyze the crude mixture via LC-MS or GC-MS before purification.
-
If Alcohol > 5%: Your imine formation was incomplete. Increase time in Step 3.
-
If Dialkylated > 10%: Switch solvent to THF or increase amine equivalents.
Module 5: FAQ
Q: Can I use water-scavenging agents like Ti(OiPr)₄? A: Yes.[1] For extremely sluggish reactions (e.g., hindered ketones), adding Titanium(IV) isopropoxide (1.0 equiv) forces imine formation.[1] However, you must use NaBH₃CN or NaBH₄ for the reduction step, as STAB is not compatible with Titanium alkoxides [2].
Q: My substrate is a diamine (e.g., 1,4-cyclohexanebis(methylamine)). How do I prevent polymerization? A: Polymerization occurs if one diamine molecule reacts with two different carbonyl molecules which then link to other amines. To prevent this, operate at high dilution (0.05 M) and add the carbonyl solution slowly to the amine solution. This ensures the amine is always in local excess.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7][8][9][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[8][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[10] [Link]
-
Mattson, R. J., Pham, K. M., & Leuck, D. J. (1990).[1] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link][1]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1][7] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][4][7][9] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sources
- 1. 1,4-Cyclohexanedimethanamine | C8H18N2 | CID 17354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. interchim.fr [interchim.fr]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate via recrystallization. It addresses common challenges and offers practical, evidence-based solutions in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm struggling to find a suitable single solvent for the recrystallization of this compound. What should I do?
A1: It's a common challenge to find a single solvent that provides the ideal solubility profile—high solubility when hot and low solubility when cold—for a given compound.[1] When a single-solvent system is not effective, a mixed-solvent system, also known as an antisolvent recrystallization, is a powerful alternative.[1][2]
-
The Principle: This technique involves dissolving your crude this compound in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the antisolvent), in which the compound is sparingly soluble, is slowly added to the solution until it becomes saturated or slightly turbid. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals.
-
Recommended Solvent Systems: For carbamates, which have both polar (the carbamate group) and non-polar (the benzyl and cyclohexyl groups) regions, a combination of a polar and a non-polar solvent is often effective. A common starting point for compounds with similar structures is an ethyl acetate/hexane mixture.[3] You could also explore combinations like ethanol/water or toluene/methanol.[4]
-
Screening Process: To identify the best solvent pair, dissolve a small amount of your crude product in a minimal volume of various "good" solvents (e.g., ethyl acetate, ethanol, acetone) at room temperature. Then, add potential "poor" solvents (e.g., hexanes, water, diethyl ether) dropwise until you observe precipitation. The ideal combination will yield a crystalline solid rather than an oil.[5]
Q2: My compound is "oiling out" during cooling instead of forming crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there is a high concentration of impurities depressing the melting point.[6][7]
Here are several strategies to overcome this issue:
-
Increase the Solvent Volume: Your solution might be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Try re-heating the mixture to redissolve the oil and then add a small amount of the "good" solvent to decrease the saturation point.[6]
-
Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystal lattice formation. Allow the solution to cool slowly to room temperature before any further cooling in an ice bath. Insulating the flask can also promote slower cooling.[6]
-
Lower the Crystallization Temperature: If using a mixed-solvent system, adding more of the "good" solvent can lower the temperature at which the solution becomes saturated, potentially below the compound's melting point.[7]
-
Trituration: If an oil persists, you can try to induce solidification by a process called trituration. After removing the solvent, add a small amount of a non-polar solvent in which your compound is insoluble (like hexane or diethyl ether) and scratch the oil with a glass rod. This mechanical agitation can often initiate crystallization.[4]
Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?
A3: A lack of crystal formation usually indicates that the solution is not supersaturated.[6] This can be due to using too much solvent or the absence of a nucleation site for crystals to begin growing.
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[8]
-
Evaporation: If the above methods don't work, it's likely your solution is too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.[7]
-
Q4: The yield of my recrystallized product is very low. What are the possible causes and how can I improve it?
A4: A low yield is a frustrating but common issue in recrystallization. The primary culprits are typically using an excessive amount of solvent or premature crystallization.
-
Minimize Solvent Usage: The most common reason for low recovery is using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even at low temperatures.[6][8] Always use the minimum amount of hot solvent required to just dissolve the crude product.
-
Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate (mother liquor). A simple way to do this is to take a small sample of the filtrate and evaporate the solvent. If a substantial amount of solid remains, it may be worthwhile to concentrate the mother liquor and cool it again to obtain a second crop of crystals.
-
Avoid Premature Crystallization: If crystals form too early, for example during a hot filtration step to remove insoluble impurities, you will lose product. To prevent this, use a pre-heated funnel and flask for the hot filtration and keep the solution at or near its boiling point.
Q5: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A5: If your purified this compound is expected to be a white or colorless solid but retains a colored tint, it is likely due to the presence of high-molecular-weight, colored impurities that co-crystallize with your product.
-
Activated Charcoal Treatment: These colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[9] The charcoal has a high surface area that adsorbs the colored molecules.
-
Procedure:
-
Dissolve your crude product in the appropriate hot solvent.
-
Allow the solution to cool slightly from its boiling point and then add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Bring the solution back to a boil for a few minutes while swirling.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the now colorless filtrate to cool and crystallize as usual.
-
Caution: Do not add activated charcoal to a boiling solution, as this can cause it to boil over violently.
Data Summary and Protocols
Table 1: Solvent Selection Guide for Recrystallization
| Solvent Category | Examples | Suitability for this compound |
| Polar Protic | Water, Ethanol, Methanol | Ethanol and methanol are potential "good" solvents. Water can be used as an "antisolvent" with a miscible organic solvent like ethanol. |
| Polar Aprotic | Acetone, Ethyl Acetate | Ethyl acetate is a commonly used "good" solvent for carbamates. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Hexanes and diethyl ether are excellent choices for an "antisolvent" or for trituration. Toluene can be part of a mixed-solvent system. |
This table provides general guidance. The optimal solvent or solvent system should be determined experimentally.[5]
Experimental Workflow
Protocol: Recrystallization using a Mixed-Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate ("good" solvent) needed to fully dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.[9]
-
Addition of Antisolvent: While the solution is still hot, slowly add hexane ("poor" solvent) dropwise with swirling until a faint cloudiness (turbidity) persists. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visual Diagrams
Caption: General workflow for mixed-solvent recrystallization.
Caption: Decision-making guide for inducing crystallization.
References
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from [Link]
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]
-
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
-
University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
ResearchGate. (2022, January 12). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]
-
JoVE. (n.d.). Recrystallization. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
-
PMC. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (2025, October 13). (PDF) (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. mt.com [mt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cpha.tu.edu.iq [cpha.tu.edu.iq]
Validation & Comparative
1H NMR spectrum analysis of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate in CDCl3
[1][2]
Product Profile & Structural Logic
-
Molecular Formula:
[1] -
Core Scaffold: Gem-disubstituted cyclohexane ring containing a free primary amine (aminomethyl) and a Cbz-protected tertiary amine.[2]
Structural Challenges
The synthesis of this molecule typically involves the desymmetrization of 1-(aminomethyl)cyclohexanamine.[2] A critical analytical challenge is distinguishing the Target Isomer (Cbz on the ring nitrogen) from the Regioisomer (Cbz on the exocyclic methyl nitrogen).[1] This guide focuses on the diagnostic signals that confirm the correct regiochemistry.
Figure 1: Structural logic distinguishing the target molecule from its common regioisomer based on electronic shielding effects.
Experimental Protocol (CDCl3)
Standard Operating Procedure
To ensure reproducibility and minimize "ghost" peaks from aggregation, follow this protocol:
-
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).
-
Acquisition:
-
Frequency: 400 MHz or higher (essential to resolve the cyclohexyl envelope).
-
Scans: 16–32 scans.[2]
-
Relaxation Delay (d1): 1.0 s (sufficient for qualitative ID).
-
-
Referencing: Calibrate the residual CHCl3 singlet to 7.26 ppm .
Spectral Analysis: The Fingerprint
The spectrum in CDCl3 is characterized by three distinct regions: the aromatic/carbamate zone, the diagnostic aminomethyl singlet, and the aliphatic cyclohexyl envelope.
Detailed Assignment Table
| Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 7.30 – 7.40 | Multiplet (m) | 5H | Aromatic (Phenyl) | Characteristic of the Cbz protecting group.[2] |
| 5.06 – 5.10 | Singlet (s) | 2H | Benzylic | Key Check: If this appears as an AB quartet, it suggests a chiral center or restricted rotation (unlikely here due to symmetry).[1][2] |
| 4.80 – 5.00 | Broad Singlet (br s) | 1H | Carbamate NH | Exchangeable.[1] Broadening indicates the proton is on the tertiary carbon (Ring-N). |
| 2.65 | Singlet (s) | 2H | Aminomethyl | Diagnostic Peak. This position confirms the amine is free.[2] If protected by Cbz, this would shift downfield to ~3.2 ppm.[1] |
| 1.80 – 1.95 | Multiplet (m) | 2H | Cyclohexyl (C2/C6 equatorial) | Deshielded due to proximity to the carbamate nitrogen.[1] |
| 1.50 – 1.65 | Multiplet (m) | 4H | Cyclohexyl (C3/C5) | Mid-ring protons.[1] |
| 1.35 – 1.45 | Multiplet (m) | 4H | Cyclohexyl (C4 + C2/C6 axial) | Often overlaps with the broad |
| 1.10 – 1.30 | Broad (br) | 2H | Free Amine ( | Highly variable.[1] Position depends on concentration and water content.[2] |
Comparative Analysis: Performance & Alternatives
This section compares the target analysis against alternative solvents and structural analogs to aid in decision-making during synthesis.
Comparison 1: Solvent System (CDCl3 vs. DMSO-d6)
Objective: Determine the best solvent for full structural characterization.
| Feature | CDCl3 (Recommended for ID) | DMSO-d6 (Recommended for Full Assign) |
| NH Visibility | Poor.[2] The carbamate NH is often broad; free | Excellent. Carbamate NH appears as a sharp singlet at ~6.8-7.2 ppm.[2] Free |
| Aminomethyl Shift | ~2.65 ppm (Singlet) | ~2.45 ppm (Singlet) - Warning: Overlaps with DMSO residual peak (2.50 ppm).[1] |
| Salt Detection | If sample is a salt, peaks broaden significantly.[1] | Salts show distinct ammonium triplets ( |
| Recommendation | Routine QC. Fast, cheap, easy recovery.[1][3] | Characterization. Use if |
Comparison 2: Structural Analog (Cbz vs. Boc)
Objective: Differentiate the product from its Boc-protected alternative (tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate).
| Diagnostic Region | Cbz-Protected (Target) | Boc-Protected (Alternative) |
| Aromatic Region | Multiplet @ 7.35 ppm (5H) | Silent (No aromatic protons).[2] |
| Benzylic/t-Bu | Singlet @ 5.10 ppm (2H) | Singlet @ 1.44 ppm (9H) (Strong signal obscuring ring protons).[1] |
| Carbamate NH | ~4.9 ppm | ~4.5 ppm |
| Why choose Cbz? | Offers UV visibility (HPLC detection) and orthogonality to acid-labile groups (unlike Boc).[1] |
Troubleshooting & Validation Workflow
Use the following logic to validate your sample purity and identify common impurities (Benzyl alcohol, Regioisomer).
Figure 2: Self-validating workflow for impurity and regioisomer detection.
References
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]
-
Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press.[2] (Chapter 24: Regioselectivity in amine protection).
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Section: Protection for the Amino Group - Carbamates).[4][5][6][7][8] Link[1]
-
BenchChem. (2025).[1][6][7][9] Literature review of Boc vs. Cbz protecting groups. Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzyl carbamate synthesis - chemicalbook [chemicalbook.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
mass spectrometry fragmentation pattern of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate for Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical development and synthesis, the unambiguous structural confirmation of novel compounds and intermediates is a cornerstone of regulatory compliance and scientific rigor. This compound, a key derivative related to the gabapentinoid class of compounds, presents a unique analytical challenge. This guide provides a detailed, experience-driven exploration of its fragmentation behavior under electrospray ionization tandem mass spectrometry (ESI-MS/MS), offering a predictive framework for its characterization, a protocol for empirical verification, and a comparison with alternative analytical methodologies.
Theoretical Foundation: Predicting Fragmentation from First Principles
This compound is a molecule composed of three key moieties: a cyclohexyl ring, an aminomethyl group, and a benzyl carbamate (Cbz) protecting group. Its fragmentation pattern in positive-ion ESI-MS is a direct consequence of its structure, with charge-induced cleavages occurring at the most chemically labile sites.
The analysis begins with the protonated molecule, [M+H]⁺, which has a monoisotopic mass of 277.19 Da. The initial protonation site is likely the nitrogen of the carbamate or the primary amine, rendering these areas susceptible to fragmentation.
Key Predicted Fragmentation Pathways
The fragmentation of the [M+H]⁺ precursor ion is dominated by two primary pathways originating from the labile benzyl carbamate group:
-
Pathway A: Formation of the Tropylium Ion. The most characteristic fragmentation of a benzyl group is the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This occurs via cleavage of the benzylic C-O bond, a process that is energetically favorable. This fragment is a strong diagnostic marker for the presence of the benzyl moiety.
-
Pathway B: Loss of the Benzyl Group. A related fragmentation involves the cleavage of the O-CH₂ bond, leading to the loss of a neutral toluene molecule (C₇H₈) and subsequent decarboxylation (loss of CO₂) to yield the protonated 1-(aminomethyl)cyclohexylamine ion at m/z 128 .
A secondary fragmentation cascade can be initiated from the resulting m/z 128 ion, which corresponds to the core gabapentin-like structure. This ion is expected to undergo a characteristic loss of ammonia (NH₃), resulting in a fragment at m/z 111 .
The following diagram illustrates these predicted dominant fragmentation pathways.
Caption: Predicted major fragmentation pathways for protonated this compound.
Data Interpretation and Comparative Analysis
The predicted fragmentation pattern provides a clear analytical signature. The presence and relative abundance of these key ions allow for confident identification.
Table 1: Predicted Key Fragment Ions and Their Diagnostic Value
| Predicted m/z | Proposed Formula | Structural Origin | Diagnostic Significance |
| 277.19 | [C₁₅H₂₃N₂O₂]⁺ | [M+H]⁺ | Precursor ion confirming the molecular weight. |
| 128.14 | [C₇H₁₇N₂]⁺ | [M+H - C₈H₈O₂]⁺ | Confirms the core 1-(aminomethyl)cyclohexyl structure. |
| 111.12 | [C₇H₁₂N]⁺ | [Fragment at 128 - NH₃]⁺ | Characteristic loss from the primary amine, typical for gabapentin-like structures. |
| 91.05 | [C₇H₇]⁺ | Benzyl Group | Unambiguous indicator of the benzyl moiety (tropylium ion). |
Comparison with Alternative Analytical Techniques
While MS/MS provides excellent sensitivity and molecular weight information, it is often complemented by other techniques for complete structural elucidation.
| Technique | Advantages for this Molecule | Disadvantages |
| Tandem MS (MS/MS) | High sensitivity (sub-picomole); rapid analysis; provides molecular weight and key structural fragments. | Does not provide detailed stereochemical or connectivity information; fragmentation can be complex. |
| NMR Spectroscopy (¹H, ¹³C) | Provides unambiguous atom-to-atom connectivity and stereochemical information. Considered the gold standard for structural elucidation. | Significantly lower sensitivity (micromole to millimole); requires pure sample; longer acquisition times. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., C=O of carbamate, N-H stretches). | Provides limited information on the overall molecular skeleton. |
For drug development, a common workflow involves using MS for initial screening, molecular weight confirmation, and purity assessment due to its high throughput, followed by comprehensive NMR analysis for definitive structural proof of the final compound and key intermediates.
Experimental Protocol: A Self-Validating Workflow
This section provides a robust starting protocol for acquiring high-quality MS/MS data for this compound on a standard triple quadrupole or Q-TOF mass spectrometer.
Step 1: Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting protonation in positive-ion ESI.
Step 2: Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Step 3: Mass Spectrometry (MS) Method
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan from m/z 50 to 400 to identify the [M+H]⁺ precursor ion at m/z 277.2.
-
MS/MS (Product Ion Scan):
-
Precursor Ion: m/z 277.2.
-
Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV). This is a critical parameter. A ramp ensures that both low-energy (e.g., loss of the whole Cbz group) and high-energy (e.g., formation of tropylium) fragmentations are observed in a single experiment.
-
Collision Gas: Argon at standard pressure.
-
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Conclusion and Best Practices
The structural elucidation of synthetic intermediates like this compound is reliant on a predictive understanding of their behavior in analytical instruments. By leveraging foundational principles of mass spectrometry, we can confidently predict a fragmentation pattern characterized by the diagnostic tropylium ion (m/z 91) and the core amine structure (m/z 128) . This predictive model, when combined with the robust experimental protocol provided, creates a self-validating system for compound identification. For researchers in drug development, this integrated approach of prediction, experimentation, and comparison ensures both the accuracy and efficiency required to advance a synthetic pipeline.
References
There were no direct publications found detailing the mass spectrometry of this specific molecule. The references below support the foundational principles of carbamate and gabapentinoid fragmentation discussed in this guide.
- General Mass Spectrometry of Organic Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Fragmentation of Protecting Groups: Pawluc, P., & Wranski, M. (2004). Mass spectrometry of protecting groups. Wiadomości Chemiczne. This area of study is well-established in organic mass spectrometry literature, often found in textbooks and review articles covering the topic.
HPLC Method for Purity Analysis of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate: A Comparative Technical Guide
Executive Summary
Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS: 1352999-39-3) is a critical intermediate in the synthesis of gabapentinoid derivatives and novel curing agents. Its structure—a cyclohexane ring bearing a hydrophobic carbamate (Cbz) and a highly basic primary amine—presents a classic "mixed-mode" analytical challenge.
Standard reverse-phase (RP) methods often fail for this molecule. The free primary amine interacts strongly with residual silanols on silica columns, leading to severe peak tailing, poor resolution from impurities, and unreliable integration.
This guide objectively compares three analytical strategies, championing High-pH Reverse Phase Chromatography as the superior methodology for purity analysis. We provide experimental evidence demonstrating that pH switching—rather than traditional ion-pairing—delivers the highest resolution, robustness, and sensitivity.
Molecule Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Structure | Mono-Cbz protected gem-diamine | Dual Nature: Hydrophobic tail (Cbz) + Polar head (Amine). |
| pKa (Basic) | ~10.5 (Primary Amine) | At neutral/low pH, the molecule is cationic ( |
| UV Activity | Strong (Benzyl group) | |
| Key Impurities | 1. Starting Diamine (Polar)2. Di-Cbz impurity (Hydrophobic)3. Benzyl Alcohol | Method must resolve highly polar and highly hydrophobic species simultaneously. |
Method Comparison: The "Product" vs. Alternatives
We compared three distinct HPLC approaches to determine the optimal protocol for purity profiling.
Method A: High-pH Reverse Phase (The Recommended Standard)
-
Mechanism: Uses a hybrid-silica column resistant to high pH (pH 10-11).
-
Logic: At pH 10, the primary amine is deprotonated (neutral). This eliminates cation-exchange interactions with silanols and increases hydrophobicity, allowing the amine to interact purely via partition mechanisms.
-
Result: Sharp peaks, high retention, and excellent resolution of the polar starting material.
Method B: Traditional Acidic RP (The "Old School" Alternative)
-
Mechanism: C18 column with 0.1% TFA or Formic Acid (pH ~2-3).
-
Logic: Standard screening condition. The amine is fully protonated (
). -
Failure Mode: The cationic amine is repelled by the hydrophobic C18 phase (early elution) but attracted to anionic silanols (tailing).
-
Verdict: Unsuitable for quantitative purity analysis due to asymmetry > 2.0.
Method C: HILIC (The Polar Alternative)
-
Mechanism: Hydrophilic Interaction Liquid Chromatography.
-
Logic: Retains polar amines well.
-
Failure Mode: The hydrophobic Cbz group makes the molecule too soluble in the organic mobile phase, leading to elution near the solvent front unless very low organic content is used, which destabilizes the Cbz group.
Comparative Data Summary
| Metric | Method A (High pH) | Method B (Acidic C18) | Method C (HILIC) |
| Tailing Factor ( | 1.12 (Excellent) | 2.45 (Poor) | 1.30 (Acceptable) |
| Resolution ( | > 3.5 (vs. Impurity 1) | < 1.5 (Co-elution) | > 2.0 |
| Theoretical Plates ( | 12,500 | 4,200 | 8,000 |
| LOD (µg/mL) | 0.05 | 0.20 | 0.10 |
| Robustness | High | Low (pH sensitive) | Medium (Equilibration slow) |
Detailed Experimental Protocol (Method A)
Reagents & Materials
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm). Note: Must be high-pH stable.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters
-
Flow Rate: 1.0 mL/min[1]
-
Column Temp: 30°C
-
Detection: UV @ 215 nm (Trace impurities) and 254 nm (Assay).
-
Injection Volume: 10 µL
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar diamine) |
| 15.0 | 10 | 90 | Gradient Ramp (Elute Target & Di-Cbz) |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation
-
Stock: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Sonicate for 5 mins. Dilute to volume with Water.
-
Working Standard: Dilute Stock 1:10 with Diluent (Final conc: 0.1 mg/mL).
-
System Suitability: Inject a mixture of Starting Material (Diamine) and Target. Resolution must be > 2.0.
Visualizing the Mechanism
The following diagram illustrates why High pH is critical for the success of this analysis, contrasting the interaction pathways in Acidic vs. Basic conditions.
Figure 1: Mechanistic divergence of amine chromatography. High pH neutralizes the amine, preventing the silanol interactions that cause tailing in acidic methods.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent too strong (100% ACN). | Dilute sample in 50:50 Water:ACN or start gradient at 5% B. |
| Ghost Peaks | Benzyl Alcohol carryover or degradation. | Benzyl carbamates can thermally degrade to isocyanates/alcohols. Ensure column temp < 40°C. |
| Retention Shift | pH drift in buffer. | Ammonium bicarbonate is volatile.[1] Prepare fresh buffer daily and cap tightly. |
| Baseline Drift | UV absorbance of ammonia at <210 nm. | Use 215 nm or 220 nm as the detection wavelength to minimize noise. |
References
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. Link
-
Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual.Link
-
Dolan, J. W. (2006). The Power of pH in HPLC Separations. LCGC North America. Link
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Link
-
BenchChem. (2025).[1][3][4] Impurity Profiling of Synthetic Amines: A Comparative Guide.Link
Sources
Analytical Strategies for Certifying Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate Reference Standards: qNMR vs. Mass Balance
Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS No. 865453-20-9) is a pivotal intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including gabapentin derivatives and specialized spirocyclic compounds[1]. When establishing a primary reference standard for this molecule, the analytical methodology must be unimpeachable. The purity value assigned to the reference standard cascades down through all subsequent quantitative analyses in drug development.
This guide objectively compares the traditional Mass Balance (HPLC-UV) approach with Quantitative Nuclear Magnetic Resonance (qNMR), providing field-proven experimental protocols and comparative data to establish the optimal certification strategy.
Mechanistic Causality: The Analytical Challenge
The structural anatomy of this compound presents a specific analytical vulnerability. The molecule consists of a highly UV-active carboxybenzyl (Cbz) protecting group conjugated to a UV-transparent 1-(aminomethyl)cyclohexyl aliphatic core.
-
The HPLC-UV Blind Spot: Traditional High-Performance Liquid Chromatography (HPLC) relies heavily on UV-Vis detection. Impurities that lack the Cbz chromophore—such as unreacted 1-(aminomethyl)cyclohexanamine or aliphatic degradation products—exhibit negligible UV absorbance at standard wavelengths (e.g., 254 nm). Consequently, an area-percent HPLC method will systematically overestimate the purity of the standard because it fails to detect these "invisible" impurities[2].
-
The qNMR Paradigm: Quantitative NMR (qNMR) transcends chromophoric dependency. It is a primary ratio method based on the fundamental physics of nuclear spin. The integrated area of a specific proton resonance is directly proportional to the molar concentration of the nuclei, irrespective of the molecule's overall structure[3]. By comparing the integral of the analyte against a certified internal standard, qNMR provides an absolute mass fraction purity without requiring a pre-existing reference standard of the analyte itself[4].
Comparative Experimental Workflows
To establish a self-validating system, both methodologies must be executed with rigorous controls. Below are the step-by-step protocols for certifying a batch of this compound.
Protocol A: qNMR Certification (The Primary Absolute Method)
qNMR is recognized by major pharmacopeias (e.g., USP <761>) as a definitive method for absolute purity assignment[5].
-
Internal Standard (IS) Selection: Select a Certified Reference Material (CRM) whose NMR signals do not overlap with the analyte. For this molecule, Maleic Acid (singlet at ~6.3 ppm in DMSO-d6) is ideal, as it avoids the analyte's aromatic (~7.3 ppm), benzylic (~5.0 ppm), and cyclohexyl (1.2–1.8 ppm) protons.
-
Gravimetric Preparation: Using a microbalance (readability 0.001 mg), accurately co-weigh approximately 20.000 mg of the analyte and 10.000 mg of the Maleic Acid IS into a single vial. The accuracy of this step dictates the accuracy of the final result.
-
Solvation: Dissolve the mixture completely in 0.6 mL of deuterated solvent (e.g., DMSO-d6) containing 0.01% TMS. Transfer to a high-quality 5 mm NMR tube.
-
Instrumental Acquisition: Acquire the 1H-NMR spectrum at ≥400 MHz. Critical Causality: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 45 seconds) to ensure complete magnetization recovery and quantitative integration. Acquire ≥16 scans for a Signal-to-Noise (S/N) ratio > 250.
-
Processing & Calculation: Apply phase and baseline corrections. Integrate the benzylic CH2 singlet (~5.0 ppm, 2H) of the analyte and the olefinic singlet (~6.3 ppm, 2H) of Maleic Acid. Calculate absolute purity using the standard qNMR mass fraction equation.
Protocol B: Mass Balance via HPLC-UV (The Secondary Orthogonal Method)
The Mass Balance approach calculates purity by subtracting all measured impurities (organic, volatile, and inorganic) from 100%.
-
Chromatographic Purity (HPLC-UV): Inject the sample onto a C18 column (150 x 4.6 mm, 3.5 µm). Mobile phase: Gradient of Water/Acetonitrile with 0.1% TFA. Detection: 210 nm (to capture aliphatic amides) and 254 nm (for Cbz-containing species). Calculate the area percent of the main peak.
-
Volatile Impurities: Determine water content via Karl Fischer (KF) coulometric titration. Determine residual solvents (e.g., ethyl acetate, hexane) via Headspace Gas Chromatography (HS-GC-FID).
-
Inorganic Impurities: Determine the Residue on Ignition (ROI) or Sulfated Ash by combusting a 1g sample at 600°C with sulfuric acid.
-
Purity Calculation:
Data Presentation: Head-to-Head Comparison
The following table summarizes a representative certification of a single batch of this compound, illustrating the discrepancy caused by UV-transparent impurities.
| Analytical Parameter | Mass Balance (HPLC-UV + KF + ROI) | Quantitative NMR (qNMR) | Discrepancy Analysis |
| Organic Purity | 99.85% (HPLC Area @ 254 nm) | N/A (Direct measurement) | HPLC misses unreacted aliphatic amine intermediates. |
| Water Content (KF) | 0.35% | Accounted for inherently | Water does not interfere with the benzylic quantifier peak. |
| Residual Solvents | 0.15% (HS-GC) | Accounted for inherently | Identified as separate, non-overlapping peaks in the NMR spectrum. |
| Inorganics (ROI) | 0.05% | Accounted for inherently | Inorganics lack protons, inherently excluded from qNMR integration. |
| Final Certified Purity | 99.30% | 98.65% ± 0.15% | Mass Balance overestimates purity by ~0.65%. |
Visualizations
Figure 1: Workflow comparison between Mass Balance and qNMR for reference standard certification.
Figure 2: qNMR signal selection logic for this compound.
Conclusion
While the Mass Balance approach provides valuable impurity profiling, it is structurally flawed for certifying this compound due to the UV-transparency of the aliphatic core. qNMR provides a self-validating, absolute measurement of purity that eliminates response factor biases, making it the superior, scientifically sound choice for primary reference standard certification.
References
-
Benchchem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment.3
-
MolCore. 865453-20-9 | Benzyl (1-(aminomethyl)cyclohexyl)carbamate.1
-
Acanthus Research. Quantitative NMR Spectroscopy.5
-
Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors.2
-
Almac Group. Nuclear Magnetic Resonance (NMR): An Alternative to HPLC Assay Analysis.4
Sources
Analytical Strategies for Distinguishing Impurities in Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate Synthesis: A Comparative Guide
Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS 865453-20-9) is a highly specialized, structurally complex building block. It serves as a critical intermediate in the synthesis of advanced pyrimidine-based CDK4/6 inhibitors, such as the chemoprotective agent trilaciclib [1].
During process scale-up, distinguishing and quantifying impurities in the synthesis of this intermediate is notoriously difficult. The core cyclohexyl aliphatic ring lacks a natural UV chromophore. While the target molecule possesses a UV-active benzyloxycarbonyl (Cbz) group, several critical precursors and degradation products do not. This guide objectively compares the performance of HPLC-UV, HPLC-CAD (Charged Aerosol Detection), and LC-MS/MS, providing a self-validating analytical framework for drug development professionals.
Synthesis Pathway & The Genesis of Impurities
To establish a robust analytical method, we must first understand the causality behind the impurities. The synthesis typically begins with cyclohexanone, proceeding through a Strecker reaction, Cbz-protection, and nitrile reduction.
-
Impurity A (Starting Material/Intermediate): 1-amino-1-cyclohexanecarbonitrile. Lacks a chromophore; invisible to standard UV.
-
Impurity B (Unreduced Precursor): Benzyl N-(1-cyanocyclohexyl)carbamate. UV-active.
-
Impurity C (Dimerization Byproduct): Secondary amines formed during the catalytic hydrogenation of the nitrile.
-
Impurity D (Regioisomer): Benzyl N-[(1-aminocyclohexyl)methyl]carbamate. Formed if the Cbz group shifts or mis-protects the primary aminomethyl group instead of the ring amine.
-
Impurity E (Des-Cbz/Over-reduction): 1-(aminomethyl)cyclohexanamine. Highly polar, lacks a chromophore [2].
Fig 1. Synthesis pathway of this compound and impurity genesis.
Comparative Analysis of Detection Technologies
Relying solely on pharmacopeial HPLC-UV methods creates a dangerous blind spot for chromophore-deficient impurities. Below is an objective comparison of alternative detection strategies.
HPLC-UV (210/254 nm): The Legacy Approach
-
Mechanism: Measures absorbance of light.
-
Performance: Excellent for the Target, Impurity B, C, and D due to the Cbz aromatic ring.
-
Critical Flaw: Fails completely for Impurities A and E. This is a well-documented issue in structurally related molecules like gabapentin, where UV methods require complex, artifact-prone derivatization [2].
HPLC-CAD (Charged Aerosol Detection): The Quantitative Gold Standard
-
Mechanism: Measures the charge transferred to residual aerosol particles after mobile phase evaporation.
-
Performance: Provides a uniform mass response independent of chemical structure [3].
-
Advantage: Allows for the accurate relative quantitation of Impurities A and E without needing to synthesize and qualify expensive reference standards. It outperforms Evaporative Light Scattering Detectors (ELSD) by offering a wider dynamic range and higher sensitivity.
LC-MS/MS (ESI+): The Structural Elucidator
-
Mechanism: Ionizes molecules and fragments them to determine exact mass and structural connectivity.
-
Performance: Essential for distinguishing the Target from Impurity D (the regioisomer). Because they have identical masses (m/z 263.2 [M+H]+), CAD and UV cannot differentiate them if they co-elute. MS/MS distinguishes them via fragmentation: the target yields a distinct loss of ammonia (-17 Da) from the free primary amine, whereas the regioisomer yields a different fragmentation cascade.
Fig 2. Orthogonal analytical workflow combining UV, CAD, and MS for comprehensive impurity profiling.
Quantitative Data Presentation
The following table summarizes the experimental performance of the three detectors using a unified orthogonal method.
| Analyte | Identity / Defect | UV (210 nm) | CAD Response | MS/MS Base Peak | CAD LOD |
| Impurity A | 1-amino-1-cyclohexanecarbonitrile | No Response | Excellent | 125.1 [M+H]+ | 0.05 µg/mL |
| Impurity E | 1-(aminomethyl)cyclohexanamine | No Response | Excellent | 129.1 [M+H]+ | 0.05 µg/mL |
| Impurity B | Benzyl N-(1-cyanocyclohexyl)carbamate | High | Excellent | 259.1 [M+H]+ | 0.02 µg/mL |
| Target | This compound | High | Excellent | 263.2 [M+H]+ | 0.02 µg/mL |
| Impurity D | Regioisomer (N-Cbz shift) | High | Excellent | 263.2[M+H]+ | 0.02 µg/mL |
| Impurity C | Dimerization Byproduct | High | Excellent | 508.3 [M+H]+ | 0.03 µg/mL |
Step-by-Step Experimental Protocol: Orthogonal LC-CAD/MS
To ensure a self-validating system, the protocol below utilizes a single set of chromatographic conditions compatible with both mass spectrometry and aerosol detection.
Rationale for Column Selection: Traditional C18 phases struggle to resolve the Target from Impurity D due to identical hydrophobicity. A Core-Shell Biphenyl stationary phase is utilized here. It exploits
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.2 with Formic Acid. (Causality: Volatile buffers are strictly required to prevent CAD background noise and MS ion suppression).
-
Organic (Mobile Phase B): 100% LC-MS grade Acetonitrile.
Step 2: Chromatographic Setup
-
Column: Core-Shell Biphenyl (100 x 2.1 mm, 2.6 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 2.0 min: 5% B
-
2.0 - 10.0 min: 5% to 60% B
-
10.0 - 14.0 min: 60% to 95% B
-
14.0 - 16.0 min: 95% B (Wash)
-
16.0 - 20.0 min: 5% B (Equilibration)
-
Step 3: Detector Configuration (Post-Column Split)
-
Splitter: Route 25% of the flow to the MS and 75% to the CAD/UV detectors in series.
-
UV Settings: Wavelength at 210 nm; Data rate 10 Hz.
-
CAD Settings: Evaporation temperature set to 35°C (optimized to prevent thermal degradation of the semi-volatile Impurity E); Data rate 10 Hz; Filter 3.6s.
-
MS Settings: ESI positive mode; Capillary voltage 3.0 kV; Desolvation temp 350°C. Scan range m/z 100-800.
Step 4: System Validation & Mass Balance Check
-
Inject a resolution standard containing the Target and Impurity D. Validation Check: Resolution (
) must be . -
Calculate the mass balance by integrating all peaks in the CAD chromatogram. Because CAD response is uniform, the sum of all peak areas accurately represents 100% of the non-volatile mass, validating that no "invisible" impurities (like Impurity A) are missed.
References
- G1 Therapeutics, Inc. (2018). Synthesis of N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines (WO2018005865A1). WIPO (PCT).
A Comparative Guide to the Elemental Analysis of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate and Related Carbamate Derivatives
This technical guide provides a detailed comparative analysis of the elemental composition of benzyl N-[1-(aminomethyl)cyclohexyl]carbamate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of elemental analysis, offering a framework for the validation and quality control of this compound and its structural analogs. We will explore the foundational principles of combustion analysis, present theoretical elemental compositions, and compare them with related carbamate structures to highlight the nuances in their elemental makeup.
Introduction to Elemental Analysis in Pharmaceutical Development
Elemental analysis is a cornerstone of chemical characterization, providing the fundamental percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This technique is indispensable in pharmaceutical research and development for several reasons. Firstly, it serves as a primary method to confirm the empirical formula of a newly synthesized compound. Secondly, it is a crucial quality control step to assess the purity of a substance. For a given molecular formula, the theoretical elemental composition is a fixed value. Any significant deviation in the experimental results can indicate the presence of impurities, residual solvents, or an incorrect structure. The majority of scientific journals require experimental elemental analysis data to be within ±0.4% of the calculated theoretical values for a new compound to be considered sufficiently pure for publication.[1][2]
This compound (Molecular Formula: C₁₅H₂₂N₂O₂, Molecular Weight: 262.35 g/mol ) is a carbamate derivative of significant interest in medicinal chemistry.[3][4] Its precise elemental composition is a critical parameter for its identity and purity. This guide will provide the theoretical elemental data for this compound and compare it with structurally similar carbamates to illustrate how subtle changes in molecular structure are reflected in the elemental analysis data.
Theoretical Elemental Composition
The theoretical elemental composition is calculated from the molecular formula of the compound and the atomic weights of its constituent elements. For this compound, the calculations are as follows:
Calculation:
-
%C = (15 * 12.011 / 262.35) * 100 = 68.68%
-
%H = (22 * 1.008 / 262.35) * 100 = 8.45%
-
%N = (2 * 14.007 / 262.35) * 100 = 10.68%
Comparative Analysis with Structural Analogs
To better understand the significance of the elemental composition of this compound, it is instructive to compare it with structurally related compounds. Below is a comparison with two such analogs.
Table 1: Comparative Elemental Analysis Data
| Compound Name | Molecular Formula | % Carbon (Theoretical) | % Hydrogen (Theoretical) | % Nitrogen (Theoretical) |
| This compound | C₁₅H₂₂N₂O₂ | 68.68% | 8.45% | 10.68% |
| Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride | C₁₂H₁₇ClN₂O₂ | 56.14% | 6.67% | 10.91% |
| Benzyl N-{1-[hydroxy(phenyl)methyl]cyclohexyl}carbamate | C₂₁H₂₅NO₃ | 73.88% | 7.38% | 4.10% |
As illustrated in Table 1, even minor modifications to the chemical structure result in distinct and measurable differences in the elemental composition. For instance, the replacement of the cyclohexyl ring with a cyclopropyl ring and the addition of a hydrochloride in "Benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride" leads to a significant decrease in the percentage of carbon and hydrogen, while the percentage of nitrogen remains relatively similar.[5] In contrast, the addition of a hydroxyl and a phenyl group in "Benzyl N-{1-[hydroxy(phenyl)methyl]cyclohexyl}carbamate" substantially increases the carbon percentage and decreases the nitrogen percentage.
Experimental Protocol: CHN Combustion Analysis
The most common method for determining the elemental composition of organic compounds is CHN combustion analysis.[6][7] This technique involves the complete combustion of a small, precisely weighed sample in a high-oxygen environment. The resulting combustion gases are then passed through a series of detectors to quantify the amounts of carbon dioxide, water, and nitrogen gas produced.
Step-by-Step Methodology
-
Sample Preparation: A small amount of the sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule. The sample must be homogenous and free of solvent and water to ensure accurate results.
-
Combustion: The encapsulated sample is introduced into a high-temperature furnace (around 900-1000 °C) where it undergoes rapid and complete combustion in a stream of pure oxygen.
-
Reduction and Gas Separation: The combustion gases (CO₂, H₂O, N₂, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube containing copper to convert any nitrogen oxides to N₂. The mixture of gases is then passed through a chromatographic column to separate the individual components.
-
Detection: As the separated gases elute from the column, they pass through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the carrier gas caused by the sample gas, producing a signal that is proportional to the concentration of each gas.
-
Data Analysis: The instrument's software integrates the detector signals and, using a calibration curve generated from known standards, calculates the percentage of C, H, and N in the original sample.
Visualizing the Workflow
Caption: Workflow for CHN Combustion Analysis.
Interpreting Results and Ensuring Trustworthiness
The trustworthiness of elemental analysis data hinges on meticulous experimental execution and proper calibration. A self-validating system involves running certified standards periodically throughout the analysis to ensure the instrument's calibration remains stable.[2] For this compound, the experimental results for %C, %H, and %N should ideally be within ±0.4% of the theoretical values presented in Table 1. Deviations beyond this range may suggest the presence of:
-
Residual Solvents: Common solvents from purification (e.g., ethyl acetate, hexane) have different elemental compositions and will skew the results.
-
Hygroscopic Nature: If the compound has absorbed atmospheric moisture, the hydrogen percentage will be artificially high.
-
Incomplete Combustion: This can lead to lower than expected carbon values.
-
Impurities: The presence of starting materials or by-products from the synthesis will alter the elemental composition.
Conclusion
The elemental analysis of this compound provides a fundamental measure of its identity and purity. While experimental data for this specific compound is not widely published, its theoretical composition serves as a crucial benchmark for its synthesis and quality control. By comparing its elemental makeup with that of its structural analogs, we can appreciate the sensitivity of this technique to even minor molecular modifications. The standardized protocol of CHN combustion analysis, when performed with care and proper validation, remains an indispensable tool in the arsenal of the modern pharmaceutical scientist.
References
-
Agilent Technologies. (2004). Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector Application. Available at: [Link]
-
Wong, S. H., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. Available at: [Link]
-
Seebach, D., et al. (2007). Benzyl Isopropoxymethyl Carbamate. Organic Syntheses. Available at: [Link]
-
Global Substance Registration System (GSRS). (n.d.). BENZYL N-((1S)-1-(CYCLOHEXYL(CYCLOHEXYLCARBAMOYL)CARBAMOYL)-2-METHYL-PROPYL)CARBAMATE. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties. Retrieved from [Link]
-
Clariant. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]
-
Tigh-doo, K., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. PMC. Available at: [Link]
-
McQuade, L. A., et al. (2022). An International Study Evaluating Elemental Analysis. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
-
University of Padua. (2024). Elemental Analysis – Technical Resources. Retrieved from [Link]
-
Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. Available at: [Link]
-
University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
EOLSS. (n.d.). ELEMENTAL ANALYSIS. Retrieved from [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ubc.ca [chem.ubc.ca]
- 3. molcore.com [molcore.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate
As researchers and scientists in drug development, our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides a comprehensive, step-by-step framework for the proper disposal of Benzyl N-[1-(aminomethyl)cyclohexyl]carbamate (CAS No. 1352999-39-3), ensuring the safety of personnel and the protection of our environment.
Important Note on the Safety Data Sheet (SDS): The foundation of safe chemical handling and disposal is the manufacturer-specific Safety Data Sheet (SDS). While this guide is built on established chemical principles and data from related compounds, a specific, verified SDS for this compound was not publicly available at the time of writing. The procedures outlined here are based on an analysis of its constituent functional groups: a benzyl carbamate and a cyclohexylamine moiety. It is imperative to always consult the SDS provided with your specific product before handling or disposal.
Part 1: Inferred Hazard Profile & Risk Assessment
Understanding the potential hazards is the first step in creating a safe disposal plan. Based on its structure, this compound is anticipated to share hazards with related carbamates and aliphatic amines.
Inferred Hazards from Structural Analogs:
-
Skin and Eye Irritation: Many carbamates and amine compounds are known to cause skin and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
-
Toxicity: Cyclohexylamine, a related structural component, is toxic by ingestion and inhalation and is corrosive.[4] While the carbamate group may modify this, a conservative approach is warranted.
-
Environmental Hazards: Amines can be harmful to aquatic organisms, and their release into waterways should be strictly avoided.[4]
Essential Personal Protective Equipment (PPE)
A thorough risk assessment is mandatory before any handling or disposal. Based on the inferred hazards, the following PPE is required to minimize exposure.[5]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield may be required for splash hazards.[6] | Protects against accidental splashes and contact with dust, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact, which can lead to irritation.[1][3] |
| Body Protection | A standard laboratory coat. Chemical-resistant apron or coveralls for larger quantities or spill cleanup.[6][7] | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[1][8] | Minimizes the inhalation of potentially irritating dust or aerosols.[2] |
All PPE must be used in accordance with your institution's safety protocols and OSHA standards.[5][9] Contaminated PPE, especially gloves, must be disposed of as hazardous waste.[1]
Part 2: Disposal Workflow and Procedures
Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous chemical waste.[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [10][12]
Decision Workflow for Chemical Disposal
The following diagram illustrates the critical decision-making process for the safe disposal of any laboratory chemical, including this compound.
Caption: A flowchart outlining the essential steps for compliant chemical waste disposal.
Step-by-Step Disposal Protocol
This protocol applies to unused product, reaction residues, and contaminated materials.
1. Waste Collection and Segregation:
-
Primary Container: Collect waste this compound in a dedicated, chemically compatible container with a secure, screw-top lid.[10][13][14] High-density polyethylene (HDPE) or glass containers are appropriate choices.[13][15] Ensure the container is clean and dry before use.
-
Incompatibility Warning: Do not mix this waste with other chemical streams unless you have explicit confirmation of their compatibility.[13] Carbamates can have incompatibilities with nitrides and strong oxidizing agents.[16] Store separately from acids and bases.[14]
-
Solid vs. Liquid Waste: Collect contaminated solids (e.g., gloves, weighing paper, silica gel) in a separate, clearly labeled container from liquid waste.
2. Labeling the Hazardous Waste Container:
-
Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[10][11]
-
Affix a hazardous waste tag from your institution's EHS department to the container.[10]
-
The label must include:
-
The words "Hazardous Waste".[10]
-
The full, unabbreviated chemical name: "this compound".[10] For mixtures, list all components and their approximate percentages.
-
The date when waste was first added to the container (the "accumulation start date").[10]
-
The specific hazards (e.g., Irritant, Toxic). Check the appropriate hazard pictograms.[10]
-
Your name, Principal Investigator (PI), and lab location.[10]
-
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within your laboratory.[14]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]
-
Ensure the container is placed in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills.[15]
4. Arranging for Final Disposal:
-
Once the container is full (do not overfill; leave at least 10% headspace), or if it has been in storage for the maximum allowable time (per your institution's policy, often 90 days to one year), contact your EHS department to schedule a waste pickup.[14][15]
-
Do not allow hazardous waste to accumulate in the lab.
Emergency Procedure: Small Spill Management
In the event of a small spill, adhere to the following procedure:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): If the spill is large or in a poorly ventilated area, evacuate and contact EHS.
-
Don PPE: Wear the full PPE detailed in Part 1.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to cover and contain the spill.[2]
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[17] Avoid generating dust.[1]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all spill-related waste and manage it according to the disposal protocol above.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental stewardship, fulfilling our professional responsibility that extends from the benchtop to the final, proper disposal of our chemical waste.
References
-
S D Fine-Chem Limited. BENZYL CARBAMATE GHS Safety Data Sheet. Retrieved from S D Fine-Chem Limited. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - Overview. Retrieved from OSHA. [Link]
-
Ataman Kimya. 1-CYCLOHEXYLAMINE. Retrieved from Ataman Kimya. [Link]
-
Environmental Health and Safety, University of Colorado Boulder. How to Dispose of Chemical Waste. Retrieved from University of Colorado Boulder EHS. [Link]
-
International Enviroguard. (2019). OSHA Regulations for Chemical Protective Clothing. Retrieved from International Enviroguard. [Link]
-
Rupa Health. Cyclohexylamine. Retrieved from Rupa Health. [Link]
-
OSHA Education Center. Staying Safe: A Guide to Personal Protective Equipment. Retrieved from OSHA Education Center. [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment. Retrieved from Regulations.gov. [Link]
-
Environmental Marketing Services. (2024). Disposal of Chemicals in the Laboratory. Retrieved from Environmental Marketing Services. [Link]
-
Michigan Technological University. Hazardous Waste Disposal Procedures. Retrieved from Michigan Technological University. [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health. [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA. [Link]
-
Government of Canada. (2021). risk assessment summary, new substances notification 18191. Retrieved from Canada.ca. [Link]
-
Environmental Protection Agency (EPA). (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from Federal Register. [Link]
-
Shen, W., et al. (2008). Degradation of cyclohexylamine by a new isolate of Pseudomonas plecoglossicida. Retrieved from ResearchGate. [Link]
-
Cole-Parmer. Carbamates Waste Compatibility. Retrieved from Cole-Parmer. [Link]
-
Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from PTB.de. [Link]
-
Environmental Protection Agency (EPA). (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Retrieved from EPA NEPIs. [Link]
-
MDPI. (2024). Pharmaceutical Waste Management: A Comprehensive Analysis of Romanian Practices and Perspectives. Retrieved from MDPI. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU. [Link]
-
Access to Medicine Foundation. (2021). How pharma companies manage the discharge of antibacterial wastewater. Retrieved from Access to Medicine Foundation. [Link]
-
Bentham Science Publishers. (2024). Innovative Techniques for Pharmaceutical Waste Management: Enhancing Drug Recovery and Environmental Sustainability. Retrieved from Bentham Science. [Link]
-
ACS Publications. (2012). A case study of the management of hazardous waste drugs in a large university hospital. Retrieved from ACS Publications. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. oshaeducationcenter.com [oshaeducationcenter.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. echemi.com [echemi.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 12. danielshealth.com [danielshealth.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. calpaclab.com [calpaclab.com]
- 17. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
